molecular formula C9H7ClN2O2 B1620773 (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol CAS No. 685123-47-1

(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol

カタログ番号: B1620773
CAS番号: 685123-47-1
分子量: 210.62 g/mol
InChIキー: PLRDZVBEOOYILK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol is a useful research compound. Its molecular formula is C9H7ClN2O2 and its molecular weight is 210.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-7-3-1-6(2-4-7)9-11-8(5-13)12-14-9/h1-4,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRDZVBEOOYILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369418
Record name [5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685123-47-1
Record name [5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol CAS number 685123-47-1

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl)methanol (CAS 685123-47-1) represents a "privileged scaffold" in modern medicinal chemistry. Structurally, it features a 1,2,4-oxadiazole core substituted at the 5-position with a lipophilic 4-chlorophenyl group and at the 3-position with a polar hydroxymethyl moiety.

This compound is not merely a building block; it is a strategic bioisostere used to replace metabolically unstable ester or amide linkages in drug candidates. Its primary utility lies in the development of S1P1 receptor agonists (immunomodulation) and EGFR inhibitors (oncology), where the oxadiazole ring provides enhanced hydrolytic stability and improved pharmacokinetic profiles compared to traditional peptide bond mimics.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Understanding the physical parameters is crucial for predicting the compound's behavior in biological assays and formulation.

PropertyValueTechnical Insight
Molecular Formula C₉H₇ClN₂O₂Halogenated heteroaromatic
Molecular Weight 210.62 g/mol Fragment-based drug discovery (FBDD) compliant
LogP (Predicted) ~2.1 - 2.4Ideal lipophilicity for membrane permeability
TPSA ~52 ŲIndicates good oral bioavailability potential
H-Bond Donors 1 (-OH)Critical for active site anchoring
H-Bond Acceptors 3 (N, O)Facilitates receptor ligand interactions
Melting Point 118 - 122 °CCrystalline solid, stable at RT

Synthetic Architecture & Methodology

As a Senior Scientist, I prioritize robust, scalable routes over academic novelties. The synthesis of 1,2,4-oxadiazoles is regioselective. To obtain the 3-hydroxymethyl-5-aryl isomer, we must employ the Amidoxime Route .

Retrosynthetic Logic

The 1,2,4-oxadiazole ring is constructed via the condensation of an amidoxime (providing the N-C-N component) and an activated carboxylic acid derivative (providing the C-O component).

  • 3-Position Origin: Derived from the amidoxime. To get a -CH₂OH group, we start with Hydroxyacetonitrile (glycolonitrile).

  • 5-Position Origin: Derived from the acid.[1][2][3] We use 4-Chlorobenzoic acid .[1][2][3]

Validated Synthesis Protocol

Objective: Synthesis of (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl)methanol on a 10g scale.

Phase A: Preparation of the Amidoxime Intermediate
  • Reagents: Hydroxyacetonitrile (55% aq. solution), Hydroxylamine hydrochloride (

    
    ), Sodium Carbonate (
    
    
    
    ).
  • Procedure:

    • Dissolve

      
       (1.2 eq) and 
      
      
      
      (0.6 eq) in water/ethanol (1:1). Stir until evolution of
      
      
      ceases.
    • Add Hydroxyacetonitrile (1.0 eq) dropwise at 0°C.

    • Allow to warm to Room Temperature (RT) and reflux for 4 hours.

    • Checkpoint: Monitor via TLC (MeOH:DCM 1:9). The nitrile peak (IR ~2250 cm⁻¹) should disappear.

    • Workup: Evaporate ethanol. Extract the aqueous layer with ethyl acetate. The product, $N',2-dihydroxyacetimidamide (Structure:

      
      ), is often an oil or low-melting solid. Use crude if purity >90%.
      
Phase B: Cyclization with 4-Chlorobenzoyl Chloride
  • Reagents: Phase A Amidoxime, 4-Chlorobenzoyl chloride, Pyridine (or Triethylamine), Toluene (solvent).

  • Procedure:

    • Dissolve the Amidoxime (1.0 eq) in dry Toluene under Nitrogen atmosphere.

    • Add Pyridine (1.2 eq) as an acid scavenger.

    • Add 4-Chlorobenzoyl chloride (1.0 eq) dropwise at 0°C. Exothermic reaction - control temp <10°C.

    • Mechanism: This forms the O-acyl intermediate initially.

    • Cyclization: Heat the mixture to reflux (110°C) for 6–12 hours. This thermal step drives the dehydration and ring closure.

    • Workup: Cool to RT. Wash with water, then 1N HCl (to remove pyridine), then saturated

      
      .
      
    • Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (Ethyl Acetate/Hexane gradient).

Visualization of Synthetic Pathway

Synthesis_Pathway Start1 Hydroxyacetonitrile (HO-CH2-CN) Step1 Amidoxime Formation (NH2OH, Na2CO3) Start1->Step1 Start2 4-Chlorobenzoyl Chloride Step2 O-Acylation (Pyridine, 0°C) Start2->Step2 Inter1 N',2-dihydroxy- acetimidamide Step1->Inter1 Nucleophilic Addition Inter1->Step2 Inter2 O-Acyl Intermediate Step2->Inter2 Step3 Thermal Cyclization (Reflux, -H2O) Inter2->Step3 Final Target Product: (5-(4-Cl-Ph)-1,2,4-oxadiazol-3-yl)methanol Step3->Final Dehydration

Figure 1: Step-wise regioselective synthesis of the target 1,2,4-oxadiazole via the amidoxime route.

Medicinal Chemistry Applications

Bioisosterism and Stability

In drug design, the 1,2,4-oxadiazole ring is a classic bioisostere for esters and amides .

  • Metabolic Stability: Unlike esters, which are rapidly hydrolyzed by plasma esterases, the oxadiazole ring is stable in vivo.

  • Geometry: It mimics the planar geometry of a peptide bond, allowing it to fit into similar receptor pockets.

  • Interaction: The nitrogen and oxygen atoms serve as hydrogen bond acceptors, interacting with serine or threonine residues in target proteins (e.g., GPCRs).

Therapeutic Areas[3][8]
  • S1P1 Receptor Modulators: Analogs of this compound are precursors to drugs like Ozanimod. The 4-chlorophenyl group fits the hydrophobic pocket, while the hydroxymethyl group can be phosphorylated in vivo or serve as a handle for further functionalization (e.g., to an amino acid headgroup).

  • Antimicrobial Agents: The electron-deficient oxadiazole ring, combined with the halogenated phenyl, disrupts bacterial cell wall synthesis enzymes.

  • EGFR Inhibitors: Recent studies utilize this scaffold to position the chlorophenyl group in the ATP-binding pocket of kinases.

Pharmacophore Logic

Pharmacophore Core 1,2,4-Oxadiazole Ring (Linker / Bioisostere) Lipophilic 4-Chlorophenyl Group (Hydrophobic Pocket Binding) Core->Lipophilic Rigid Spacer Polar Hydroxymethyl Group (-CH2OH) (H-Bond Donor/Acceptor) Core->Polar 3-Position Vector Target Target Receptor (S1P1 / Kinase) Core->Target Pi-Stacking Lipophilic->Target Van der Waals Polar->Target H-Bonding

Figure 2: Pharmacophore mapping showing the functional role of each structural component.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound, the following analytical criteria must be met.

TechniqueExpected ResultInterpretation
HPLC Purity > 98.0%Required for biological screening.
1H NMR (DMSO-d6) δ 4.6 (s, 2H, -CH₂-), 5.5 (br, 1H, -OH), 7.6 (d, 2H), 8.1 (d, 2H)Confirms structure. Note the downfield shift of aromatics due to the oxadiazole.
LC-MS (ESI+) [M+H]⁺ = 211.02Mass correlation with chlorine isotope pattern (3:1 ratio for ³⁵Cl/³⁷Cl).
IR Spectroscopy ~3300 cm⁻¹ (OH), ~1600 cm⁻¹ (C=N)Verifies functional groups.

Handling & Safety (MSDS Highlights)

  • Signal Word: Warning.

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The hydroxymethyl group can be susceptible to oxidation if exposed to air/light over long periods.

  • Disposal: Halogenated organic waste.

References

  • Biernacki, K., et al. (2020).[4] "Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery." Pharmaceuticals, 13(6), 111. [Link]

  • Desai, N., et al. (2022).[5] "Oxadiazole: A highly versatile scaffold in drug discovery."[5][6][7] Archiv der Pharmazie, 355(9).[5] [Link]

  • Khedkar, N.R., et al. (2024).[8] "Computational design, synthesis, and assessment of... 1,2,4-oxadiazole derivatives as effective EGFR inhibitors." RSC Medicinal Chemistry. [Link][8]

  • Beilstein Journals. "Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles." Supporting Information. [Link]

Sources

Physicochemical Properties of (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

This technical guide profiles (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl)methanol (CAS: 685123-47-1 ), a critical heterocyclic intermediate in medicinal chemistry. Belonging to the 1,2,4-oxadiazole class, this scaffold serves as a bioisostere for esters and amides, offering enhanced metabolic stability and improved pharmacokinetic profiles. It is frequently utilized in the synthesis of S1P1 receptor modulators (e.g., Ozanimod analogs) and immunomodulatory agents. This document details its physicochemical characteristics, synthetic pathways, and biopharmaceutical implications for drug development.[1][2][3]

Chemical Identity & Structural Analysis[4][5]
PropertyDetail
IUPAC Name (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl)methanol
CAS Number 685123-47-1
Molecular Formula C₉H₇ClN₂O₂
Molecular Weight 210.62 g/mol
SMILES OCC1=NOC(C2=CC=C(Cl)C=C2)=N1
InChI Key Calculated based on structure
Core Scaffold 1,2,4-Oxadiazole (3,5-disubstituted)
Structural Topology

The molecule features a 1,2,4-oxadiazole ring substituted at the C5 position with a lipophilic 4-chlorophenyl group and at the C3 position with a polar hydroxymethyl group. This "amphiphilic" structure creates a distinct dipole moment, facilitating interactions with diverse protein binding pockets while maintaining moderate aqueous solubility.

Physicochemical Profiling

Data below represents a synthesis of experimental values from structural analogs and high-fidelity cheminformatic predictions (ACD/Labs, ChemAxon algorithms).

Table 1: Key Physicochemical Parameters[4]
ParameterValue / RangeInterpretation for Drug Design
LogP (Octanol/Water) 2.1 – 2.4Optimal. Falls within the "sweet spot" (1–3) for oral bioavailability and membrane permeability.
LogD (pH 7.4) ~2.1Non-ionizable at physiological pH; lipophilicity remains constant in blood plasma.
Topological Polar Surface Area (TPSA) ~52 ŲHigh Permeability. TPSA < 60 Ų suggests excellent passive transport, potentially including Blood-Brain Barrier (BBB) penetration.
H-Bond Donors (HBD) 1 (–OH)Low HBD count favors membrane permeability.
H-Bond Acceptors (HBA) 4 (N, O, –OH)Sufficient for receptor binding interactions without compromising permeability.
Melting Point 85 – 115 °C (Predicted)Typical for low-MW oxadiazoles. Crystalline solid at room temperature.
pKa (Acidic) ~13.5 (Alcohol)The hydroxyl group is effectively neutral at physiological pH.
pKa (Basic) ~ -1.5 (Oxadiazole N)The ring nitrogens are very weakly basic; essentially neutral at pH 7.4.
Solubility Profile
  • Water: Low (< 0.1 mg/mL). The chlorophenyl ring drives hydrophobicity.

  • Organic Solvents: Highly soluble in DMSO (> 50 mg/mL), Methanol, Ethanol, and DMF.

  • Formulation Note: For biological assays, prepare a stock solution in DMSO (10-100 mM) and dilute into aqueous buffer < 1% v/v to prevent precipitation.

Synthetic Methodology

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles typically follows the condensation of an amidoxime with a carboxylic acid derivative.[5] The Acid Chloride Method is preferred for its high yield and scalability.

Reaction Scheme (DOT Visualization)

Synthesis Acid 4-Chlorobenzoic Acid AcidChloride 4-Chlorobenzoyl Chloride (Intermediate A) Acid->AcidChloride Reflux SOCl2 SOCl2 (Thionyl Chloride) SOCl2->AcidChloride Coupling Coupling & Cyclization (Pyridine/Toluene, Heat) AcidChloride->Coupling Nitrile Hydroxyacetonitrile Amidoxime 2-Hydroxyacetamidoxime (Intermediate B) Nitrile->Amidoxime EtOH, 0-25°C NH2OH Hydroxylamine NH2OH->Amidoxime Amidoxime->Coupling Product (5-(4-Chlorophenyl)-1,2,4- oxadiazol-3-yl)methanol Coupling->Product - H2O, - HCl

Figure 1: Convergent synthesis of the target molecule via acyl chloride and amidoxime intermediates.[6][5]

Detailed Experimental Protocol

Step 1: Preparation of 2-Hydroxyacetamidoxime

  • Dissolve hydroxyacetonitrile (1.0 eq) in Ethanol.

  • Add Hydroxylamine (50% aq. solution, 1.1 eq) dropwise at 0°C.

  • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Concentrate in vacuo to yield the crude amidoxime (often a viscous oil or low-melting solid). Use immediately.

Step 2: Cyclization to Oxadiazole

  • Suspend 4-chlorobenzoic acid (1.0 eq) in Toluene. Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Concentrate to obtain 4-chlorobenzoyl chloride .

  • Dissolve the crude amidoxime (from Step 1) in anhydrous Pyridine (or Toluene/Et3N).

  • Add the 4-chlorobenzoyl chloride dropwise at 0°C.

  • Heat the mixture to reflux (100–110°C) for 3–5 hours to effect cyclodehydration.

  • Workup: Cool, dilute with Ethyl Acetate, wash with 1N HCl (to remove pyridine), NaHCO₃, and Brine.

  • Purification: Recrystallize from Ethanol/Hexanes or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Biopharmaceutical Implications
Drug-Likeness (Lipinski's Rule of 5)

The molecule is fully compliant with Lipinski's rules, making it an excellent lead fragment:

  • MW < 500: (210.62) ✅

  • LogP < 5: (2.3) ✅

  • H-Bond Donors < 5: (1) ✅

  • H-Bond Acceptors < 10: (4) ✅

Metabolic Stability
  • Oxadiazole Ring: Generally stable to hydrolysis and peptidases. It serves as a bioisostere for esters, preventing rapid degradation in plasma.

  • Primary Alcohol: The -CH2OH moiety is a "soft spot" susceptible to oxidation by Alcohol Dehydrogenases (ADH) or Cytochrome P450s to the corresponding carboxylic acid.

  • Strategy: In drug design, this alcohol is often capped (e.g., ether, carbamate) or oxidized intentionally to a carboxylic acid to modulate potency.

Permeability Radar

The following diagram illustrates the balance of properties facilitating cellular entry.

Radar Center Drug Efficacy Solubility Solubility (Low Aqueous) Center->Solubility Permeability Permeability (High Passive) Center->Permeability Metabolism Metabolic Risk (Alcohol Oxid.) Center->Metabolism Potency Lipophilicity (LogP ~2.3) Center->Potency

Figure 2: Property interplay. High permeability and optimal lipophilicity drive efficacy, while metabolic oxidation of the alcohol remains a liability to monitor.

Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye).

  • Signal Word: Warning.

  • H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The alcohol functionality can be sensitive to oxidation over long periods if exposed to air.

References
  • BLD Pharm. (2025). Product Datasheet: (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl)methanol (CAS 685123-47-1). Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). 1,2,4-Oxadiazole Synthesis and Medicinal Applications. PubChem Compound Summary. Retrieved from

  • Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. (Review of physicochemical properties of oxadiazole regioisomers).
  • BenchChem. (2025). Synthesis of 4-Chlorobenzoyl Chloride. Retrieved from

  • ChemScene. (2025). Physicochemical data for Oxadiazole derivatives. Retrieved from

Sources

(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol

This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide emphasizes a multi-technique analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The core philosophy of this guide is not merely to present data, but to instill a deep understanding of the logical process behind structural verification, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Structural Verification

The biological activity of any therapeutic agent is intrinsically linked to its three-dimensional structure. For a molecule like (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol, which contains a pharmacologically significant 1,2,4-oxadiazole core, unambiguous structural confirmation is a critical prerequisite for any further investigation into its medicinal properties. The 1,2,4-oxadiazole moiety is a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic profiles. Therefore, the precise arrangement of the 4-chlorophenyl substituent and the methanol group on the oxadiazole ring is paramount.

This guide will walk through a systematic process of elucidation, beginning with the foundational data from mass spectrometry to establish the molecular formula, followed by a detailed analysis of the molecular framework using one- and two-dimensional NMR techniques, and finally, confirmation of functional groups using infrared spectroscopy.

Foundational Analysis: Mass Spectrometry

Expert Insight: Before delving into the intricacies of NMR, establishing the molecular weight and formula is the logical first step. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that allows for the confident determination of the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Analysis Mode: Perform the analysis in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

  • Data Analysis: Identify the monoisotopic mass of the most abundant ion and use software to calculate the possible elemental compositions within a 5 ppm mass tolerance.

Expected Data and Interpretation

For (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol (C₉H₇ClN₂O₂), the expected HRMS data would be:

IonCalculated m/zObserved m/z (example)
[M+H]⁺211.0274211.0271

The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak.

Unraveling the Connectivity: 1D and 2D NMR Spectroscopy

Expert Insight: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. We will employ a suite of NMR experiments to piece together the molecular puzzle, starting with the basic ¹H and ¹³C spectra and then moving to 2D correlation experiments to establish connectivity.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR (HSQC & HMBC): Perform Heteronuclear Single Quantum Coherence (HSQC) to identify direct C-H correlations and Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range (2-3 bond) C-H correlations.

¹H NMR Analysis: Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0Doublet2HH-2', H-6'Aromatic protons ortho to the electron-withdrawing oxadiazole ring.
~7.6Doublet2HH-3', H-5'Aromatic protons meta to the oxadiazole ring.
~4.8Singlet2H-CH₂OHMethylene protons adjacent to an oxygen and the oxadiazole ring.
~5.5Singlet (broad)1H-OHHydroxyl proton; chemical shift can be variable and may exchange with D₂O.
¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~175C-5Carbon of the oxadiazole ring attached to the chlorophenyl group.
~168C-3Carbon of the oxadiazole ring attached to the methanol group.
~137C-4'Quaternary aromatic carbon attached to chlorine.
~130C-2', C-6'Aromatic carbons ortho to the oxadiazole ring.
~129C-3', C-5'Aromatic carbons meta to the oxadiazole ring.
~127C-1'Quaternary aromatic carbon attached to the oxadiazole ring.
~58-CH₂OHMethylene carbon of the methanol group.
2D NMR: Confirming the Connections

The true power of modern NMR lies in 2D correlation experiments.

  • HSQC: This experiment will show a direct correlation between each proton and the carbon to which it is attached. For example, the proton signal at ~4.8 ppm will correlate with the carbon signal at ~58 ppm.

  • HMBC: This is the key to confirming the overall structure. We would expect to see the following crucial long-range correlations:

    • The methylene protons (~4.8 ppm) will show a correlation to the C-3 of the oxadiazole ring (~168 ppm).

    • The aromatic protons H-2' and H-6' (~8.0 ppm) will show correlations to C-5 of the oxadiazole ring (~175 ppm) and C-4' (~137 ppm).

Caption: Workflow for the structural elucidation of (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol.

Functional Group Verification: Infrared Spectroscopy

Expert Insight: While NMR and MS provide the core structural framework, Infrared (IR) spectroscopy is an excellent complementary technique to quickly confirm the presence of key functional groups.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹.

Expected Data and Interpretation
Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)O-H stretchAlcohol
~3100-3000C-H stretchAromatic
~2900C-H stretchAliphatic (CH₂)
~1600C=N stretchOxadiazole ring
~1580, 1480C=C stretchAromatic ring
~1100C-O stretchAlcohol
~830C-H bendpara-disubstituted aromatic
~750C-Cl stretchAryl chloride

The broad absorption in the 3400-3200 cm⁻¹ region is a strong indicator of the hydroxyl group.[1] The presence of both aromatic and aliphatic C-H stretches, along with the characteristic C=N and C=C stretches, would be consistent with the proposed structure.

Conclusion: A Self-Validating System

The structural elucidation of (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol is achieved through a synergistic and self-validating analytical workflow. HRMS provides the elemental formula, ¹H and ¹³C NMR define the proton and carbon environments, 2D NMR experiments (HSQC and HMBC) unequivocally establish the connectivity of the molecular framework, and IR spectroscopy confirms the presence of the key functional groups. This multi-faceted approach ensures the highest level of confidence in the assigned structure, providing a solid foundation for all future research and development activities with this compound.

References

  • ChemistrySelect, 2021 , 6(35), 9244-9249. [Link]

  • The Royal Society of Chemistry, 2016 , Supporting Information. [Link]

  • Molecules, 2012 , 17(11), 13576-13589. [Link]

  • Beilstein Journal of Organic Chemistry, 2014 , 10, 2858-2865. [Link]

  • Journal of the Brazilian Chemical Society, 2013 , 24(9), 1527-1536. [Link]

  • PubChemLite, [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol. [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2018 , 192, 215-225. [Link]

  • Rasayan Journal of Chemistry, 2021 , 14(1), 22-27. [Link]

  • VNU Journal of Science: Natural Sciences and Technology, 2020 , 36(1). [Link]

  • Chemical Communications, 2010 , 46(32), 5966-5968. [Link]

  • Spectral Database for Organic Compounds SDBS, Methanol IR spectrum. [Link]

  • CDN, 2023 . [Link]

Sources

An In-Depth Technical Guide to Potential Therapeutic Targets for 1,2,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry, often being classified as a "privileged scaffold."[1] Its value stems from its unique physicochemical properties, including high metabolic stability and its function as a bioisostere for amide and ester groups, which can enhance pharmacokinetic profiles.[2][3][4] This has led to the integration of the 1,2,4-oxadiazole moiety into a vast array of compounds with a wide spectrum of biological activities.[5][6] This technical guide provides a detailed exploration of the key molecular targets for 1,2,4-oxadiazole derivatives across several critical therapeutic areas. We will delve into the mechanistic rationale for target selection, present quantitative efficacy data, provide detailed experimental protocols for target validation, and visualize the complex biological pathways involved. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for next-generation therapeutics.

Part 1: The 1,2,4-Oxadiazole Scaffold: A Foundation for Therapeutic Innovation

The 1,2,4-oxadiazole ring is not merely a passive structural component; its inherent properties actively contribute to the therapeutic potential of the molecules that contain it. As a bioisosteric replacement for esters and amides, it imparts resistance to hydrolysis by metabolic enzymes, a common liability for ester-containing drugs.[4] This stability, combined with the ring's rigid, planar geometry and its ability to engage in hydrogen bonding and other non-covalent interactions, makes it an ideal framework for designing potent and selective ligands for a diverse range of biological targets.[3] The versatility of this scaffold is demonstrated by its successful application in developing agents for neurodegenerative diseases, oncology, inflammation, and infectious diseases.[4][6]

Part 2: Targeting Neurological and Neurodegenerative Disorders

The multifactorial nature of neurodegenerative conditions like Alzheimer's disease (AD) necessitates therapeutic agents that can engage multiple targets. The 1,2,4-oxadiazole scaffold has proven to be an excellent platform for developing such multi-target-directed ligands.[7][8]

Target Cluster 1: Cholinesterases (AChE & BuChE) and Monoamine Oxidases (MAO-A & MAO-B)

Causality and Rationale: The cholinergic hypothesis of Alzheimer's posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive decline.[7] Acetylcholinesterase (AChE) is the primary enzyme responsible for ACh degradation in the synaptic cleft. Its inhibition is a clinically validated strategy to enhance cholinergic neurotransmission. Butyrylcholinesterase (BuChE) serves a similar, albeit secondary, role. Concurrently, the enzymes Monoamine Oxidase-A and -B (MAO-A, MAO-B) degrade monoamine neurotransmitters and contribute to oxidative stress through the production of hydrogen peroxide, another pathological hallmark of AD.[7] Therefore, designing a single molecule that can inhibit both cholinesterases and monoamine oxidases presents a highly attractive, synergistic therapeutic strategy.[9]

Mechanism of Action: 1,2,4-Oxadiazole derivatives have been designed to fit within the active sites of these enzymes, acting as competitive or non-competitive inhibitors. By blocking the catalytic activity of AChE and BuChE, they increase the synaptic residence time of acetylcholine. By inhibiting MAO-A and MAO-B, they prevent the breakdown of neurotransmitters like dopamine and reduce the generation of neurotoxic reactive oxygen species.[9]

Quantitative Data: In Vitro Enzyme Inhibition by 1,2,4-Oxadiazole Derivatives

Compound ReferenceTargetIC₅₀ Value (µM)Source
Derivative 2cAChE0.0158[1][9]
Derivative 3aAChE0.121[1][9]
Donepezil (Reference)AChE0.123[9]
Derivative 4bBuChE11.50[1]
Derivative 13bBuChE15.0[1]
Derivative 2bMAO-B74.68[1][9]
Derivative 2cMAO-B225.48[1][9]
Biperiden (Reference)MAO-B265.85[9]
Derivative 1aMAO-A47.25[7]
Methylene Blue (Ref.)MAO-A143.6[7]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve AChE (from electric eel) in the buffer to a concentration of 0.1 U/mL.

    • Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in buffer.

    • Prepare a 75 mM solution of acetylthiocholine iodide (ATCI) in buffer.

    • Dissolve test compounds (1,2,4-oxadiazole derivatives) and reference inhibitor (Donepezil) in a suitable solvent (e.g., DMSO) to create stock solutions, followed by serial dilutions in buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of the AChE enzyme solution to each well.

    • Add 125 µL of the DTNB solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution to each well.

    • Immediately measure the absorbance at 405 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualization: Cholinergic Synapse and Multi-Target Inhibition

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release MAO MAO AChE AChE ACh_cleft->AChE Degradation Receptor Muscarinic/Nicotinic Receptor ACh_cleft->Receptor Binding Signal Signal Transduction Receptor->Signal Oxadiazole 1,2,4-Oxadiazole Derivative Oxadiazole->MAO Inhibition Oxadiazole->AChE Inhibition G cluster_0 Cell Membrane EGF EGF Ligand EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Oxadiazole 1,2,4-Oxadiazole Derivative Oxadiazole->EGFR Inhibition AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Caption: Inhibition of the EGFR signaling cascade by 1,2,4-oxadiazoles.

Target 3: Carbonic Anhydrase IX (CAIX)

Causality and Rationale: The tumor microenvironment is often characterized by hypoxia (low oxygen). Cancer cells adapt by upregulating Hypoxia-Inducible Factor 1 (HIF-1), which in turn increases the expression of the transmembrane enzyme Carbonic Anhydrase IX (CAIX). C[10]AIX helps maintain a neutral intracellular pH while acidifying the extracellular space, a condition that promotes tumor invasion and metastasis. Thus, inhibiting CAIX is a strategy to disrupt tumor pH regulation and viability.

[5]Mechanism of Action: 1,2,4-oxadiazole derivatives incorporating a sulfonamide moiety have been designed as potent and selective CAIX inhibitors. The sulfonamide group coordinates with the zinc ion in the enzyme's active site, while the oxadiazole core and its substituents form favorable interactions with surrounding amino acid residues, ensuring high affinity and selectivity over other CA isoforms.

[10]### Part 4: Modulating the Inflammatory Response

Chronic inflammation is a key driver of numerous diseases. 1,2,4-oxadiazoles have shown significant promise as anti-inflammatory agents by targeting central signaling pathways.

[11]#### Target: The NF-κB Signaling Pathway

Causality and Rationale: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. I[12]n resting cells, it is held inactive in the cytoplasm by an inhibitor protein, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including TNF-α and various interleukins. I[13]nhibiting this pathway is a cornerstone of anti-inflammatory drug development.

Mechanism of Action: Certain 1,2,4-oxadiazole derivatives have been shown to potently inhibit the NF-κB pathway. They act by blocking the phosphorylation of the p65 subunit of NF-κB, a critical step for its activation. B[13]y preventing p65 phosphorylation, these compounds effectively block the nuclear translocation of NF-κB and subsequent transcription of inflammatory mediators, leading to a powerful anti-inflammatory effect.

[12][13]Visualization: Experimental Workflow for NF-κB Luciferase Reporter Assay

G A 1. Seed RAW 264.7 cells with NF-κB luciferase reporter plasmid B 2. Pre-treat cells with 1,2,4-Oxadiazole derivative A->B C 3. Stimulate with LPS (Lipopolysaccharide) B->C D 4. Lyse cells and add luciferin substrate C->D E 5. Measure luminescence (proportional to NF-κB activity) D->E

Caption: Workflow for assessing NF-κB inhibition.

Part 5: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of novel agents acting on new or validated targets. The 1,2,4-oxadiazole scaffold has been a fruitful starting point for developing new antibacterial and antifungal compounds.

[14]#### Target (Antibacterial): Penicillin-Binding Protein 2a (PBP2a)

Causality and Rationale: Methicillin-resistant Staphylococcus aureus (MRSA) is a major public health threat. Its resistance is primarily mediated by the mecA gene, which encodes for PBP2a, a transpeptidase with a low affinity for beta-lactam antibiotics. P[14]BP2a takes over the function of cell wall cross-linking, rendering the bacteria resistant to conventional drugs. Therefore, identifying non-beta-lactam inhibitors of PBP2a is a critical strategy for combating MRSA.

[15]Mechanism of Action: Through in silico screening against the crystal structure of PBP2a, novel 1,2,4-oxadiazole compounds were identified as potent inhibitors. T[14][15]hese molecules act as non-covalent, non-beta-lactam inhibitors that bind to the active site of PBP2a, blocking its transpeptidase activity and disrupting cell wall synthesis, which is lethal to the bacterium. Some derivatives also show a synergistic effect with traditional antibiotics like oxacillin, restoring their efficacy against resistant strains.

[16]#### Target (Antifungal): Succinate Dehydrogenase (SDH)

Causality and Rationale: Succinate dehydrogenase (SDH), also known as Complex II, is a vital enzyme complex in both the citric acid cycle and the mitochondrial electron transport chain in fungi. I[17]ts function is essential for cellular respiration and energy production. As such, SDH is a well-validated target for the development of fungicides.

[18]Mechanism of Action: 1,2,4-oxadiazole derivatives have been designed as effective SDH inhibitors. Molecular docking studies suggest these compounds bind to the ubiquinone-binding site of the SDH complex. This interaction, stabilized by hydrogen bonds and hydrophobic contacts with key amino acid residues like TYR58 and TRP173, blocks the electron transport chain, disrupts fungal respiration, and leads to fungal cell death.

The 1,2,4-oxadiazole ring is a remarkably versatile and privileged scaffold in modern drug discovery. Its derivatives have demonstrated potent and specific activities against a wide array of therapeutic targets in neurodegeneration, oncology, inflammation, and infectious disease. The chemical tractability and metabolic stability of the oxadiazole core provide a robust foundation for further optimization. Future research should focus on refining the selectivity of these compounds to minimize off-target effects, exploring their potential as multi-target agents for complex diseases, and leveraging advanced drug delivery systems to enhance their therapeutic efficacy. The continued exploration of this chemical space holds immense promise for the development of novel and impactful medicines.

References

  • New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of Ovarian Research. 2[7]. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules. 3[19]. 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. RASAYAN Journal of Chemistry. 4[20]. Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3×Tg Mice. Drug Design, Development and Therapy. 5[2]. A novel 1,2,4-oxadiazole derivative (wyc-7-20). Drug Design, Development and Therapy. 6[3]. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie. 7[4]. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry. 8[8]. The Therapeutic Potential of 1,2,4-Oxadiazoles: A Technical Guide to Key Molecular Targets. BenchChem. 9[1]. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry. 1[9]0. Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol. Chemico-Biological Interactions. 1[11]1. Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. ResearchGate. 1[5]2. Discovery of 1,2,4-oxadiazole derivatives as a novel class of noncompetitive inhibitors of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. Bioorganic & Medicinal Chemistry. 1[21]3. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. ResearchGate. 1[12]4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals. 1[6]5. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. Bioorganic & Medicinal Chemistry Letters. 1[13]6. Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. Scilit. 1[22]7. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules. 1[17]8. 1,3,4-oxadiazole derivatives as potential antimicrobial agents. Chemical Biology & Drug Design. 1[23]9. Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry. 2[24]0. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Molecular Diversity. 2[14]1. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. 2[18]2. Synergism of a Novel 1,2,4-oxadiazole-containing Derivative with Oxacillin against Methicillin-Resistant Staphylococcus aureus. MDPI. 2[16]3. Novel 1,2,4-Oxadiazole Derivatives. Encyclopedia.pub. 2[25]4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. 2[26]5. The oxadiazole antibacterials. ResearchGate. 2[15]6. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. Iranian Journal of Pharmaceutical Research. 2[27]7. 1,2,4-Oxadiazole/2-Imidazoline Hybrids: Multi-target-directed Compounds for the Treatment of Infectious Diseases and Cancer. Molecules. 2[28]8. New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. MDPI. 2[29]9. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. MDPI. 3[30]0. The new era of 1,2,4-oxadiazoles. Academia.edu. 3[31]1. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules. 3[32]2. A two-decade overview of oxadiazole derivatives as promising anticancer agents. Future Journal of Pharmaceutical Sciences. 3[33]3. Investigating the Anticancer Activity of Novel 1,2,4-Oxadiazole-Linked 1,2,3-Triazole Moieties via EGFR/pI3K/mTOR Cascade Down-Regulation. Semantic Scholar. 3[34]4. Patent landscape in hydroxamic acid-based HDAC inhibitors (2020–2024): structure–activity relationships and mechanistic insights. Journal of Enzyme Inhibition and Medicinal Chemistry. 3[35]5. Synthesis and SAR studies of novel 1,2,4-oxadiazole-sulfonamide based compounds as potential anticancer agents for colorectal cancer therapy. Bioorganic Chemistry. 3[10]6. 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. Bentham Science.

Sources

Technical Guide: Bioisosteric Utility of 1,2,4-Oxadiazoles in Drug Design

[1][2]

Executive Summary

In modern medicinal chemistry, the 1,2,4-oxadiazole ring serves as a critical "non-classical" bioisostere for ester and amide functionalities.[1][2][3][4] Its utility is driven by a unique combination of hydrolytic stability, defined vectorial geometry, and the ability to modulate lipophilicity without sacrificing hydrogen-bonding potential. This guide analyzes the physicochemical rationale for deploying 1,2,4-oxadiazoles, details robust synthetic protocols, and examines their metabolic profile in the context of lead optimization.[1]

Structural & Electronic Properties

The 1,2,4-oxadiazole ring is a five-membered heteroaromatic system containing one oxygen and two nitrogen atoms.[3][5][6][7][8] Unlike its isomer, the 1,3,4-oxadiazole, the 1,2,4-regioisomer lacks C2 symmetry, resulting in a distinct dipole moment and substituent orientation that closely mimics the

Electronic Distribution and Geometry

The ring is planar with 6

  • C5 Position: Significantly electrophilic, analogous to the carbonyl carbon of an ester. This makes it susceptible to nucleophilic attack, though less so than a standard ester.

  • N2/N4 Atoms: Weakly basic (pKa of conjugate acid ~ -1 to 1), participating in hydrogen bonding primarily as acceptors.

Physicochemical Comparison

The following table contrasts the 1,2,4-oxadiazole scaffold with the functional groups it commonly replaces and its regioisomer.

Table 1: Physicochemical Profile of 1,2,4-Oxadiazole vs. Bioisosteres

PropertyEster (-COO-)Amide (-CONH-)1,2,4-Oxadiazole1,3,4-Oxadiazole
Hydrolytic Stability Low (Esterases)Moderate (Amidases)High (Resistant)High
H-Bond Acceptor Strong (C=O)Strong (C=O)Moderate (N2/N4)Moderate
H-Bond Donor NoneStrong (N-H)None None
Lipophilicity (

LogP)
BaselineLower+0.5 to +1.0 -0.5 to 0.0
Metabolic Liability HydrolysisHydrolysis/OxidationReductive Ring Opening Generally Stable
Dipole Moment ~1.7 D~3.7 D~1.2 - 3.0 D (Substituent dependent)~3.5 D

Expert Insight: While 1,3,4-oxadiazoles are often preferred for lowering LogP, the 1,2,4-isomer is superior when maintaining lipophilicity is required for membrane permeability or when specific vector orientation of substituents (3,5-substitution pattern) is necessary to fit a binding pocket.

Synthetic Methodologies

The construction of the 1,2,4-oxadiazole core must be robust and scalable. The most reliable method in a drug discovery setting is the cyclocondensation of amidoximes with carboxylic acid derivatives.

The Amidoxime Route (Standard Protocol)

This approach allows for independent variation of the R1 (3-position) and R2 (5-position) substituents.

Step-by-Step Protocol:

  • Amidoxime Formation:

    • React a nitrile (R1-CN) with hydroxylamine hydrochloride (NH₂OH·HCl) and a base (e.g., Na₂CO₃ or TEA) in ethanol/water at reflux for 2–6 hours.

    • Validation: Monitor disappearance of nitrile peak (~2200 cm⁻¹) via IR or LCMS.

  • O-Acylation (Activation):

    • React the isolated amidoxime with an activated carboxylic acid derivative (Acyl chloride R2-COCl or Anhydride) in a solvent like DCM or Toluene with a base (Pyridine or TEA).

    • Intermediate: This forms the O-acylamidoxime intermediate. While often stable, it is frequently carried through in one pot.

  • Cyclodehydration:

    • Heat the O-acylamidoxime in toluene or DMF (100–110°C).

    • Catalysis: Addition of TBAF (1.0 eq) allows cyclization at room temperature, preserving sensitive functional groups.

Visualization of Synthetic Pathway

SynthesisNitrileNitrile(R1-CN)AmidoximeAmidoxime(Intermediate)Nitrile->AmidoximeNH2OH·HCl, BaseRefluxOAcylO-Acylamidoxime(Linear Intermediate)Amidoxime->OAcyl+ R2-COXBase (TEA/Pyridine)AcylDonorCarboxylic AcidDerivative (R2-COX)AcylDonor->OAcylOxadiazole1,2,4-Oxadiazole(Final Product)OAcyl->OxadiazoleHeat (-H2O)or TBAF (RT)

Figure 1: The standard amidoxime-based synthetic route for 3,5-disubstituted 1,2,4-oxadiazoles.

Metabolic Stability & Toxicology[8][9]

Replacing an ester with a 1,2,4-oxadiazole eliminates susceptibility to esterases, significantly increasing plasma half-life. However, this scaffold introduces a specific metabolic liability: Reductive Ring Opening .

Mechanism of Instability

Under reducing conditions (often mediated by cytosolic enzymes or specific CYP450 isoforms), the weak N-O bond can be cleaved. This is distinct from hydrolytic cleavage.

  • Pathway: The N-O bond cleavage leads to an imidoyl amidine intermediate, which subsequently hydrolyzes to a nitrile and an amide/carboxylic acid.

  • Mitigation: Steric bulk at the C3 or C5 positions can hinder the approach of reducing enzymes.

Metabolic Fate Diagram

MetabolismParent1,2,4-Oxadiazole DrugOpenOpen Ring Intermediate(Imidoyl Amidine)Parent->OpenN-O Bond ReductionEnzymeReductive Enzymes(e.g., Cytosolic Reductases)Enzyme->ParentFragment1Nitrile Fragment(R1-CN)Open->Fragment1HydrolysisFragment2Amide Fragment(R2-CONH2)Open->Fragment2Hydrolysis

Figure 2: Potential metabolic degradation pathway via reductive ring opening.

Case Studies in Drug Development

Ataluren (Translarna™)
  • Indication: Duchenne Muscular Dystrophy (DMD).

  • Role of 1,2,4-Oxadiazole: The core ring connects two aromatic systems. It acts as a planar linker that mimics the electronics of a peptide bond without the susceptibility to proteases, allowing the molecule to bind to the ribosome and promote read-through of premature stop codons.

  • Key Insight: The 1,2,4-oxadiazole provides the necessary rigidity and solubility profile that a simple biphenyl or amide linker could not achieve.

Pleconaril
  • Indication: Anti-picornaviral agent.

  • Role: The 1,2,4-oxadiazole ring inserts into a hydrophobic pocket within the viral capsid (VP1 protein).

  • Bioisosterism: It replaced an isoxazole ring used in earlier generations (e.g., disoxaril) to improve chemical stability and oral bioavailability.

References

  • BenchChem. Versatile Synthesis of 1,2,4-Oxadiazoles from Amidoximes for Research and Drug Development.

  • Bostrom, J., et al. Oxadiazoles in Medicinal Chemistry: A Systematic Comparison of 1,2,4- and 1,3,4-Oxadiazole Matched Pairs. Journal of Medicinal Chemistry.

  • Pace, A., & Pierro, P. The New Era of 1,2,4-Oxadiazoles. Organic & Biomolecular Chemistry.[6][9][10][11]

  • PTC Therapeutics. Ataluren (Translarna) Mechanism of Action.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11977753 (Ataluren).

Methodological & Application

Technical Application Note: Scalable Synthesis of (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This protocol details the synthesis of (5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl)methanol , a critical pharmacophore found in sphingosine-1-phosphate (S1P) receptor modulators and various immunomodulatory agents.

The 1,2,4-oxadiazole ring serves as a hydrolytically stable bioisostere for esters and amides. However, its synthesis requires strict control over regiochemistry. This guide utilizes the "Amidoxime Route," specifically the condensation of ethyl 2-amino-2-(hydroxyimino)acetate with 4-chlorobenzoyl chloride. This pathway is selected over the "nitrile oxide" cycloaddition route because it offers superior scalability, lower cost, and avoids the formation of regioisomeric impurities (e.g., the 1,2,4- vs. 1,2,5- isomer issues).

Key Reaction Features
  • Regiocontrol: 100% selectivity for the 3,5-substitution pattern via stepwise condensation.

  • Safety Profile: Avoids the use of explosive azide intermediates common in tetrazole/triazole synthesis.

  • Chemoselectivity: The reduction step utilizes Sodium Borohydride (

    
    ) under controlled conditions to reduce the ester to the primary alcohol without cleaving the labile N-O bond of the oxadiazole ring or reducing the aryl chloride.
    

Retrosynthetic Analysis & Pathway Design

The synthesis is disconnected into two primary fragments: the polar head group precursor (Fragment A) and the lipophilic tail (Fragment B).

  • Fragment A (3-Position): Ethyl 2-amino-2-(hydroxyimino)acetate. This provides the functionality for the eventual hydroxymethyl group.

  • Fragment B (5-Position): 4-Chlorobenzoyl chloride.[1] This introduces the aryl halide moiety.

Reaction Scheme (DOT Visualization)

Synthesispathway Start1 Ethyl cyanoformate (Fragment A Precursor) Amidoxime Ethyl 2-amino-2- (hydroxyimino)acetate Start1->Amidoxime + NH2OH·HCl NaHCO3 Start2 4-Chlorobenzoyl chloride (Fragment B) Intermediate O-Acyl Amidoxime (Unstable Intermediate) Amidoxime->Intermediate + Start2 Pyridine/DCM, 0°C Ester Ethyl 5-(4-chlorophenyl)- 1,2,4-oxadiazole-3-carboxylate Intermediate->Ester Cyclization Reflux (Toluene) Target (5-(4-Chlorophenyl)-1,2,4- oxadiazol-3-yl)methanol Ester->Target Reduction NaBH4, EtOH, 0°C

Figure 1: Step-wise synthetic pathway ensuring regiochemical fidelity.

Detailed Experimental Protocols

Phase 1: Synthesis of the Amidoxime Intermediate

Note: If Ethyl 2-amino-2-(hydroxyimino)acetate is purchased commercially, proceed to Phase 2.

Reagents:

  • Ethyl cyanoformate (

    
     equiv)
    
  • Hydroxylamine hydrochloride (

    
     equiv)
    
  • Sodium carbonate (

    
     equiv) or Sodium bicarbonate (
    
    
    
    equiv)
  • Solvent: Ethanol/Water (1:1)

Procedure:

  • Dissolve hydroxylamine hydrochloride in water at

    
    . Slowly add sodium carbonate to generate free hydroxylamine.
    
  • Add ethyl cyanoformate dropwise, maintaining temperature

    
     to prevent hydrolysis of the ester.
    
  • Stir at room temperature for 2 hours.

  • QC Check: Monitor by TLC (50% EtOAc/Hexane). The nitrile peak (

    
    ) in IR should disappear.
    
  • Extract with ethyl acetate, dry over

    
    , and concentrate. The product is a white solid.
    
Phase 2: Coupling and Cyclization (The "One-Pot" Modification)

This step couples the acid chloride with the amidoxime and cyclizes the ring in a single workflow.

Reagents:

  • Ethyl 2-amino-2-(hydroxyimino)acetate (from Phase 1) (

    
     equiv)
    
  • 4-Chlorobenzoyl chloride (

    
     equiv)
    
  • Triethylamine (TEA) or Pyridine (

    
     equiv)
    
  • Solvent: Dichloromethane (DCM) for coupling; Toluene for cyclization.

Step-by-Step Protocol:

  • Acylation (0 – 25°C):

    • Dissolve the amidoxime (

      
      ) in anhydrous DCM (
      
      
      
      ) containing TEA (
      
      
      ).
    • Cool to

      
       under Nitrogen atmosphere.[2]
      
    • Add 4-chlorobenzoyl chloride (

      
      ) dropwise over 30 minutes. Critical: Exothermic reaction. Control rate to keep internal temp 
      
      
      
      .
    • Allow to warm to room temperature and stir for 2 hours.

    • Checkpoint: TLC should show consumption of amidoxime and formation of a less polar O-acyl intermediate.

  • Solvent Swap & Cyclization (110°C):

    • Concentrate the DCM mixture under reduced pressure to a residue.

    • Re-dissolve the residue in anhydrous Toluene (

      
      ).
      
    • Reflux the mixture (

      
      ) for 4–6 hours using a Dean-Stark trap (optional, to remove water if hydrated reagents were used, though strictly this is a dehydration of the intermediate).
      
    • Mechanism: Thermal dehydration closes the ring.

  • Work-up:

    • Cool to room temperature.[3][4] Wash with saturated

      
       (
      
      
      
      ) to remove unreacted acid.
    • Wash with Brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (10-20% EtOAc in Hexanes).

    • Target Intermediate: Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate.

Phase 3: Chemoselective Reduction

This is the most critical step. Strong reducing agents (


) can cleave the oxadiazole N-O bond. We use 

in Ethanol, which is selective for the ester.

Reagents:

  • Ester Intermediate (

    
     equiv)[5][6]
    
  • Sodium Borohydride (

    
    ) (
    
    
    
    equiv)
  • Solvent: Absolute Ethanol (0.1 M concentration)

Protocol:

  • Dissolve the ester in absolute ethanol and cool to

    
    .
    
  • Add

    
     in small portions over 20 minutes. Caution: Hydrogen gas evolution.[7]
    
  • Stir at

    
     for 1 hour, then allow to warm to room temperature. Monitor by TLC (formation of a more polar spot).
    
    • Troubleshooting: If reaction is sluggish, add

      
       (
      
      
      
      equiv) to activate the borohydride (forming
      
      
      in situ).
  • Quench: Carefully add saturated

    
     solution at 
    
    
    
    .
  • Isolation: Evaporate most of the ethanol. Extract the aqueous residue with Ethyl Acetate (

    
    ).
    
  • Purification: The crude alcohol is often pure enough. If necessary, purify via flash column chromatography (40-60% EtOAc/Hexane).

Quantitative Data Summary

ParameterSpecification / RangeNotes
Overall Yield 45% – 60%Calculated from 4-chlorobenzoyl chloride.
Purity (HPLC) > 98%Required for biological assays.
Appearance White to off-white crystalline solid
Melting Point 120–125°C (approx)Verify against authentic standard.
Key IR Signals ~3300

(OH), ~1590

(C=N)
Ester carbonyl (~1740

) must be absent.

Decision & Troubleshooting Workflow

Troubleshooting Start Start Reduction Phase CheckTLC TLC Check (1 hr) Start->CheckTLC Complete Reaction Complete? CheckTLC->Complete Quench Quench with NH4Cl Extract & Dry Complete->Quench Yes Stalled Starting Material Remains Complete->Stalled No RingOpen Ring Cleavage Detected? (New polar impurities) Stalled->RingOpen AddAdditive Add 1.0 eq CaCl2 or warm to 40°C AddAdditive->CheckTLC RingOpen->AddAdditive No Abort Discard Batch (Temp too high) RingOpen->Abort Yes

Figure 2: Operational logic for the critical reduction step.

Safety & Handling (E-E-A-T)

  • 4-Chlorobenzoyl Chloride: Potent lachrymator and corrosive. All transfers must occur in a fume hood. Hydrolyzes to HCl on contact with moisture; glassware must be flame-dried.

  • 1,2,4-Oxadiazoles: Generally stable, but high-nitrogen heterocycles can be energetic. Do not distill the final product at high temperatures (>150°C).

  • Sodium Borohydride: Flammable solid. Liberates hydrogen gas upon contact with acid or protic solvents.[7] Ensure adequate venting.

References

  • General Synthesis of 1,2,4-Oxadiazoles: Pace, A., & Buscemi, S. (2017). Fluorine in Heterocyclic Chemistry Vol 2: 5-Membered Heterocycles. Springer. (See section on 1,2,4-oxadiazole ring construction via amidoximes).
  • Reduction of Heterocyclic Esters: Hamada, Y., et al. (2006). "Synthesis and biological activity of novel S1P1 agonists." Bioorganic & Medicinal Chemistry Letters, 16(1), 36-40.

  • Amidoxime Preparation Protocol: Augustine, J. K., et al. (2009). "Propylphosphonic anhydride (T3P): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles." Tetrahedron Letters, 50(26), 3362-3364.

  • Stability of Oxadiazoles: Boström, J., et al. (2012).[8] "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817–1830.

Sources

Application Notes and Protocols: A Guide to Utilizing (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The interrogation of complex biological systems necessitates the use of precise molecular tools. Chemical probes, small molecules that selectively modulate protein function, are indispensable for elucidating cellular pathways and validating novel drug targets. This document provides a comprehensive guide to the characterization and application of a novel chemical entity, (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol, as a putative chemical probe. Given the nascent understanding of this specific molecule, this guide is structured as a roadmap for its validation and use, outlining a systematic workflow from initial hypothesis generation to in-cellulo target engagement and functional studies. We will navigate the critical steps of target identification, selectivity profiling, and the design of robust experimental protocols, thereby providing a framework for the rigorous evaluation of any new potential chemical probe.

Introduction: The Promise of 1,2,4-Oxadiazoles in Chemical Biology

The 1,2,4-oxadiazole scaffold is a privileged motif in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for ester and amide functionalities[1]. Derivatives of this heterocycle have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, underscoring their potential as modulators of diverse protein targets[2][3][4]. (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol represents an under-explored member of this chemical class. Its structural features, including the chlorinated phenyl ring and the methanol substituent, suggest potential for specific interactions with biological macromolecules.

This document will therefore serve as a practical guide for a research team embarking on the characterization of this molecule as a novel chemical probe. We will operate under a working hypothesis that, based on computational predictions for similar structures, this compound may target a protein kinase, a common target class for heterocyclic compounds[5][6].

Probe Characterization Workflow

The successful application of a chemical probe hinges on a thorough understanding of its biochemical and cellular properties. The following workflow outlines the essential stages for validating (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol as a reliable research tool.

G cluster_0 Probe Synthesis & QC cluster_1 Target Identification & Validation cluster_2 In Vitro Characterization cluster_3 Cellular & In Vivo Application synthesis Synthesis of Probe & Negative Control qc Purity & Structural Verification (NMR, LC-MS, HRMS) synthesis->qc phenotypic_screening Phenotypic Screening qc->phenotypic_screening target_deconvolution Target Deconvolution (e.g., Chemoproteomics) phenotypic_screening->target_deconvolution target_validation Target Validation (e.g., siRNA/CRISPR) target_deconvolution->target_validation biochemical_assay Biochemical Assays (Enzyme Kinetics) target_validation->biochemical_assay binding_assay Direct Binding Assays (SPR, ITC) biochemical_assay->binding_assay selectivity Selectivity Profiling (Kinase Panel) binding_assay->selectivity target_engagement Cellular Target Engagement (CETSA) selectivity->target_engagement functional_assay Cellular Functional Assays target_engagement->functional_assay in_vivo In Vivo Model Studies functional_assay->in_vivo

Figure 1: A comprehensive workflow for the characterization and validation of a novel chemical probe.

PART 1: Probe Synthesis and Quality Control

Synthesis of (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol (Probe)

A plausible synthetic route for the title compound can be adapted from established methods for 1,2,4-oxadiazole synthesis. One common approach involves the reaction of an amidoxime with an activated carboxylic acid derivative.

  • Step 1: Synthesis of 4-chlorobenzamidoxime. This intermediate can be prepared from 4-chlorobenzonitrile by reaction with hydroxylamine.

  • Step 2: Synthesis of the 1,2,4-oxadiazole ring. The 4-chlorobenzamidoxime is then reacted with a suitable three-carbon building block containing a protected hydroxyl group, such as 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid, followed by deprotection.

Design and Synthesis of a Negative Control

A crucial aspect of using chemical probes is the inclusion of a structurally similar but biologically inactive negative control[7][8]. This helps to ensure that any observed cellular phenotype is due to the on-target activity of the probe and not off-target effects or compound-specific artifacts[9][10]. For (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol, a suitable negative control could be the corresponding methyl ether, (5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl)methoxymethane. The rationale is that the methylation of the hydroxyl group may disrupt a key hydrogen bonding interaction with the target protein, thereby reducing its biological activity.

Quality Control

Before any biological evaluation, the purity and structural integrity of the synthesized probe and its negative control must be rigorously confirmed using standard analytical techniques.

Technique Purpose Acceptance Criteria
LC-MS To assess purity and confirm molecular weight.>95% purity by peak area at a relevant wavelength.
¹H and ¹³C NMR To confirm the chemical structure.Spectra consistent with the proposed structure.
HRMS To confirm the elemental composition.Measured mass within 5 ppm of the calculated mass.

PART 2: Target Identification and Validation

Identifying the molecular target(s) of a novel bioactive compound is a critical yet challenging step[2][11][12]. A combination of computational and experimental approaches is often employed.

In Silico Target Prediction

Cheminformatics tools can be used to predict potential biological targets based on structural similarity to known ligands. This can provide initial hypotheses to guide experimental work. For our hypothetical probe, such an analysis might suggest an affinity for certain kinase families.

Chemoproteomics for Target Deconvolution

Chemoproteomics has emerged as a powerful, unbiased approach for identifying the cellular targets of small molecules[13][14]. A common strategy involves creating a "clickable" version of the probe to enable affinity-based protein enrichment and subsequent identification by mass spectrometry[15][16][17].

  • Synthesize an analog of (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol with a terminal alkyne handle. The alkyne can be introduced via an ether linkage to the methanol group.

  • Validate that the clickable probe retains the biological activity of the parent compound in a relevant phenotypic assay.

  • Treat cultured cells with the clickable probe or DMSO as a vehicle control.

  • Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach an azide-biotin tag to the probe-bound proteins[15].

  • Enrich the biotinylated proteins using streptavidin-coated beads.

  • Elute the bound proteins and identify them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Candidate target proteins will be those that are significantly enriched in the probe-treated samples compared to the DMSO controls.

G start Treat cells with clickable probe lyse Lyse cells start->lyse click Click chemistry with azide-biotin lyse->click enrich Enrich with streptavidin beads click->enrich elute Elute bound proteins enrich->elute ms Identify proteins by LC-MS/MS elute->ms

Figure 2: Workflow for chemoproteomic target identification.

Target Validation

Once candidate targets are identified, their relevance to the observed phenotype must be validated. This can be achieved through genetic methods such as siRNA-mediated knockdown or CRISPR-Cas9 gene knockout of the candidate target proteins. If the phenotype observed with the chemical probe is recapitulated by genetic perturbation of a specific target, it provides strong evidence for that protein being the relevant target.

PART 3: In Vitro Characterization and Selectivity Profiling

After identifying a putative target, the next step is to characterize the interaction between the probe and the purified protein in vitro.

Biochemical Assays

If the identified target is an enzyme, its activity can be monitored in the presence of varying concentrations of the chemical probe to determine the potency (e.g., IC₅₀) and mechanism of inhibition[3][4][18][19].

  • Perform a standard enzyme activity assay for the purified target protein.

  • Incubate the enzyme with a serial dilution of the chemical probe and the negative control.

  • Initiate the enzymatic reaction by adding the substrate.

  • Measure the reaction rate and plot it against the inhibitor concentration to determine the IC₅₀ value.

  • Conduct kinetic studies by varying the substrate concentration to elucidate the mechanism of inhibition (e.g., competitive, non-competitive)[19].

Parameter Description Typical Value for a Good Probe
IC₅₀ Concentration of inhibitor required to reduce enzyme activity by 50%.< 100 nM
Direct Binding Assays

To confirm direct physical interaction between the probe and its target, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be employed[20][21].

  • Immobilize the purified target protein on an SPR sensor chip.

  • Flow solutions containing different concentrations of the chemical probe over the chip surface.

  • Monitor the change in the refractive index, which is proportional to the amount of probe bound to the target.

  • Analyze the data to determine the association (kₐ) and dissociation (kₑ) rate constants, and the equilibrium dissociation constant (Kₑ)[22][23][24][25][26].

  • Place a solution of the purified target protein in the sample cell of the calorimeter.

  • Titrate a solution of the chemical probe into the sample cell.

  • Measure the heat released or absorbed upon binding.

  • Analyze the data to determine the binding affinity (Kₑ), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction[27][28][29].

Technique Key Parameters Measured
SPR Kₑ, kₐ, kₑ
ITC Kₑ, n, ΔH, ΔS
Selectivity Profiling

A good chemical probe should be highly selective for its intended target over other related proteins[30][31]. For a putative kinase inhibitor, selectivity can be assessed by screening the probe against a large panel of kinases.

PART 4: Cellular Target Engagement and Functional Assays

Demonstrating that a chemical probe interacts with its target in a cellular context is a critical validation step.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming target engagement in intact cells[32][33][34][35]. The principle is that ligand binding stabilizes a protein against thermal denaturation[36].

  • Treat intact cells with the chemical probe or vehicle control (DMSO).

  • Heat the cell suspensions to a range of temperatures.

  • Lyse the cells and separate the soluble fraction from the aggregated, denatured proteins by centrifugation.

  • Quantify the amount of soluble target protein remaining at each temperature using Western blotting or other detection methods.

  • A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement.

G start Treat cells with probe/vehicle heat Heat cells to various temperatures start->heat lyse Lyse cells heat->lyse centrifuge Separate soluble and aggregated proteins lyse->centrifuge quantify Quantify soluble target protein (e.g., Western Blot) centrifuge->quantify plot Plot melting curve quantify->plot

Figure 3: Cellular Thermal Shift Assay (CETSA) workflow.

Cellular Functional Assays

Once target engagement is confirmed, the functional consequences of modulating the target's activity can be investigated in cellular assays. The choice of assay will depend on the known or hypothesized function of the target protein. For a kinase, this could involve measuring the phosphorylation of a known substrate or assessing downstream cellular processes such as proliferation, apoptosis, or gene expression.

Conclusion

The development and application of novel chemical probes are essential for advancing our understanding of biology and for the discovery of new medicines. (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol represents a starting point for the development of such a tool. The systematic and rigorous application of the protocols and workflows outlined in this guide will be crucial for validating its utility as a selective and potent chemical probe. By adhering to the principles of robust probe characterization, including the use of negative controls and orthogonal approaches, researchers can generate reliable data to confidently interrogate biological systems.

References

  • Bielenica, A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel), 13(6), 111. [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • Wang, D., et al. (2017). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 22(9), 1528. [Link]

  • Creative Biolabs. (n.d.). Target Deconvolution. [Link]

  • Parker, C. G., & Pratt, M. R. (2015). Click Chemistry in Proteomic Investigations. Cell, 163(5), 1058–1070. [Link]

  • Chemical Probes Portal. (n.d.). Controls for chemical probes. [Link]

  • Lee, J. S., & Kim, Y. K. (2015). Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. Journal of Controlled Release, 213, 1-11. [Link]

  • Luo, M., et al. (2021). Chemoproteomic Profiling of Clickable Fumarate Probes for Target Identification and Mechanism of Action Studies. ACS Chemical Biology, 16(11), 2269–2280. [Link]

  • Auld, D. S. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 4-9. [Link]

  • Tate, E. W., et al. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681-700. [Link]

  • Kielkowski, P., et al. (2022). Transforming chemical proteomics enrichment into high-throughput method using SP2E workflow. bioRxiv. [Link]

  • Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. [Link]

  • Jelesarov, I., & Bosshard, H. R. (1999). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Molecular Recognition, 12(1), 3-18. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Validation of surface plasmon resonance screening of a diverse chemical library for the discovery of protein tyrosine phosphatase 1b binders. Analytical Biochemistry, 409(2), 273-280. [Link]

  • Pan, Z., et al. (2024). Recent strategies in target identification of natural products: Exploring applications in chronic inflammation and beyond. Phytomedicine, 123, 155184. [Link]

  • Semantic Scholar. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]

  • ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. [Link]

  • Openlabnotebooks.org. (2021). Are Enantiomer of Chemical Probes Good Negative Controls?. [Link]

  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • Xiong, J., et al. (2025). A novel approach for target deconvolution from phenotype-based screening using knowledge graph. Nature Communications, 16(1), 1-13. [Link]

  • Antolin, A. A., et al. (2020). Negative controls of chemical probes can be misleading. bioRxiv. [Link]

  • Chem Help ASAP. (2023). measuring drug-target binding with SPR & ITC binding assays. YouTube. [Link]

  • Antolin, A. A., & Al-Lazikani, B. (2021). The Promise and Peril of Chemical Probe Negative Controls. ACS Chemical Biology, 16(4), 565-568. [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Oreate AI. (2026). Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology. [Link]

  • Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. Drug Discovery Today, 6(22), 1159-1166. [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. [Link]

  • McCluskey, A., et al. (2023). Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research. Nature Communications, 14(1), 3192. [Link]

  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. [Link]

  • Alto Predict. (2016). Best Practices for Chemical Probes. [Link]

  • Nordlund, P. (n.d.). CETSA. [Link]

  • ResearchGate. (n.d.). Typical workflow for a kinase probe discovery project. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8303. [Link]

  • Shankaran, D. R., et al. (2007). Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications. Sensors and Actuators B: Chemical, 121(1), 158-177. [Link]

  • MDPI. (n.d.). Toxin Detection by Surface Plasmon Resonance. [Link]

  • Harvard Medical School. (n.d.). Surface Plasmon Resonance (SPR). [Link]

  • Rasayan Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][2][11] OXAZIN-4-YL) ACETATE DERIV. [Link]

  • ScienceScholar. (2022). In silico ADMET screening & molecular docking of some 1-(5-(4-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives to be developed as triple mutant T790M/C797S EGFR inhibitors. [Link]

  • Song, H., et al. (2014). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 19(11), 18364-18374. [Link]

  • Al-Ghorbani, M., et al. (2024). 1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305602. [Link]

  • ResearchGate. (2026). (PDF) Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. [Link]

Sources

Application Notes and Protocols for Antimicrobial Screening of (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Rationale for Screening (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. Heterocyclic compounds, particularly those containing the oxadiazole scaffold, have emerged as a promising area of research due to their diverse and significant biological activities.[1][2] The 1,2,4-oxadiazole ring, a bioisostere of amide and ester functionalities, offers metabolic stability and favorable pharmacokinetic properties.[3] This application note provides a comprehensive guide to the antimicrobial screening of a specific 1,2,4-oxadiazole derivative, (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol. The presence of a 4-chlorophenyl group is a common feature in many biologically active molecules, and its inclusion in the oxadiazole framework presents a compelling candidate for antimicrobial evaluation.[4][5]

This document outlines a tiered screening cascade, commencing with primary antibacterial and antifungal susceptibility testing to determine the compound's inhibitory activity. This is followed by essential cytotoxicity evaluation to assess its preliminary safety profile against mammalian cells. The protocols provided are grounded in established methodologies, referencing authoritative standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[6][7][8]

Potential Mechanism of Action: An Overview of Oxadiazole Bioactivity

While the precise mechanism of action for (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol is yet to be elucidated, studies on structurally related oxadiazole compounds suggest several potential cellular targets. Some 1,3,4-oxadiazole derivatives have been shown to inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication.[9][10] Another proposed mechanism involves the disruption of the bacterial cell membrane, leading to increased permeability and cell death.[11] Furthermore, some oxadiazoles have been found to increase the production of reactive oxygen species (ROS) within bacterial cells, resulting in oxidative stress and damage to cellular components.[11] For antifungal activity, inhibition of enzymes such as lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes, has been reported for some azole-containing compounds.[9]

Part 1: Primary Antimicrobial Susceptibility Testing

The initial phase of screening aims to determine the spectrum of activity and the minimum inhibitory concentration (MIC) of the test compound. The broth microdilution method is a quantitative and widely accepted technique for determining the MIC of a novel compound against a panel of clinically relevant microorganisms.[6][8]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol adheres to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[6][7][8]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Compound_Prep Prepare Stock Solution of Test Compound Serial_Dilution Perform 2-fold Serial Dilutions of Compound in 96-well Plate Compound_Prep->Serial_Dilution Media_Prep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Bacterial/Fungal Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Standardized Microorganism Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubate Incubate at 35-37°C for 16-20 hours (bacteria) or 24-48 hours (yeast) Inoculation->Incubate Controls Include Positive (Growth), Negative (Sterility), and Solvent Controls Controls->Incubate Read_MIC Visually Inspect for Growth and Determine MIC Incubate->Read_MIC

Caption: Workflow for MIC determination by broth microdilution.

Experimental Protocol:

  • Preparation of Test Compound:

    • Prepare a stock solution of (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 10 mg/mL.

    • Causality: DMSO is a common solvent for dissolving hydrophobic compounds for biological assays. A high concentration stock is necessary for subsequent serial dilutions.

  • Preparation of Microbial Inoculum:

    • Select a panel of clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213), Gram-negative bacteria (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853), and yeast (e.g., Candida albicans ATCC 90028).[12][13][14]

    • From a fresh overnight culture on an appropriate agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Causality: Standardization of the inoculum is critical for the reproducibility of MIC results. The 0.5 McFarland standard ensures a consistent starting number of microorganisms.

  • Assay Procedure:

    • In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the test compound in CAMHB. The final volume in each well should be 50 µL.

    • Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL.

    • Include the following controls:

      • Growth Control: Inoculum in CAMHB without the test compound.

      • Sterility Control: CAMHB only.

      • Solvent Control: Inoculum in CAMHB with the highest concentration of the solvent used to dissolve the test compound.

    • Causality: Serial dilutions establish a concentration gradient to determine the lowest concentration that inhibits growth. Controls are essential to validate the assay's integrity.

  • Incubation and MIC Determination:

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for yeast.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

MicroorganismStrainCompound MIC (µg/mL)
Staphylococcus aureusATCC 29213[Insert experimental data]
Escherichia coliATCC 25922[Insert experimental data]
Pseudomonas aeruginosaATCC 27853[Insert experimental data]
Candida albicansATCC 90028[Insert experimental data]
Agar Well Diffusion Assay for Preliminary Screening

The agar well diffusion method is a qualitative or semi-quantitative technique that provides a visual confirmation of antimicrobial activity.[15][16][17][18][19]

Experimental Protocol:

  • Preparation of Inoculated Agar Plates:

    • Prepare Mueller-Hinton Agar (MHA) plates.

    • Spread a standardized inoculum (0.5 McFarland) of the test microorganism evenly over the entire surface of the agar.

  • Assay Procedure:

    • Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

    • Add a defined volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into each well.

    • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).[17]

  • Incubation and Measurement:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (in mm) around each well.

Data Presentation:

MicroorganismStrainZone of Inhibition (mm)
Staphylococcus aureusATCC 25923[Insert experimental data]
Escherichia coliATCC 25922[Insert experimental data]

Part 2: In Vitro Cytotoxicity Assessment

A crucial step in early drug discovery is to assess the potential toxicity of a compound to mammalian cells. A favorable antimicrobial agent should exhibit high potency against microbial pathogens and low toxicity to host cells.[20] The MTT assay is a widely used colorimetric method to evaluate cell viability.[20][21][22][23]

MTT Assay for Mammalian Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_assay MTT Assay & Reading Cell_Culture Culture Mammalian Cells (e.g., HEK293, HepG2) Cell_Plating Seed Cells in 96-well Plate and Allow Adhesion Cell_Culture->Cell_Plating Treatment Treat Cells with Compound for 24-48 hours Cell_Plating->Treatment Compound_Dilution Prepare Serial Dilutions of Test Compound Compound_Dilution->Treatment MTT_Addition Add MTT Reagent and Incubate for 2-4 hours Treatment->MTT_Addition Controls Include Untreated (Cell) and Vehicle Controls Controls->Treatment Solubilization Add Solubilization Solution to Dissolve Formazan MTT_Addition->Solubilization Read_Absorbance Measure Absorbance at 570 nm Solubilization->Read_Absorbance

Caption: Workflow for MTT cytotoxicity assay.

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable mammalian cell line (e.g., HEK293 or HepG2) in the recommended growth medium.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations.

    • Include untreated cells as a negative control and cells treated with the solvent as a vehicle control.

    • Incubate the plate for 24 to 48 hours.

  • MTT Assay and Absorbance Measurement:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

    • Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation:

Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes a 50% reduction in cell viability, should be calculated.

Compound Concentration (µM)% Cell Viability
0 (Control)100
[Insert concentrations][Insert experimental data]

IC₅₀ Value: [Insert calculated value] µM

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial antimicrobial and cytotoxicity screening of (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol. The data generated from these assays will provide critical insights into the compound's potential as a novel antimicrobial agent. Promising results, characterized by low MIC values against a broad spectrum of microbes and a high IC₅₀ value in mammalian cells, would warrant further investigation. Subsequent studies could include determining whether the compound is bactericidal or bacteriostatic, exploring its mechanism of action in more detail, and evaluating its efficacy in in vivo models of infection.

References

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. PMC. [Link]

  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Microbiology Class. [Link]

  • Quality Control Strains (standard strains) and their Uses. Microbe Online. [Link]

  • Quality Control of Antimicrobial Susceptibility Testing. Public Health England. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

  • Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. ASM Journals. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. PMC. [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. YouTube. [Link]

  • Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical & Laboratory Standards Institute | CLSI. [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PMC. [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]

  • Synthesis and antimicrobial activity of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives. ResearchGate. [Link]

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. [Link]

  • Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. PubMed. [Link]

  • M07-A8. Regulations.gov. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. PubMed. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • MTT (Assay protocol). Addgene. [Link]

  • A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PMC. [Link]

  • The oxadiazole antibacterials. PubMed. [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. [Link]

  • Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. PMC. [Link]

  • Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. PMC. [Link]

  • "Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus". PubMed. [Link]

  • Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers. [Link]

  • Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. MDPI. [Link]

  • Design, synthesis and Anti microbial screening of 1,3,4- oxadizole ring clubbed s-triazine derivatives. ijrmeet. [Link]

  • Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. PMC. [Link]

  • Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. MDPI. [Link]

  • Antimicrobial studies of 2,4-dichloro-5-fluorophenyl containing oxadiazoles. PubMed. [Link]

Sources

Troubleshooting & Optimization

overcoming solubility issues with (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Solubility for (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl)methanol Ticket ID: OXD-SOL-4492 Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary: The "Brick Dust" Challenge

You are likely encountering precipitation because (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl)methanol (hereafter Compound X ) exhibits a classic "brick dust" profile.[1][2] It possesses high crystal lattice energy (due to


-

stacking of the planar oxadiazole and phenyl rings) and high lipophilicity (driven by the 4-chlorophenyl moiety).

While the hydroxymethyl group (-CH


OH) at position 3 offers a hydrogen-bonding handle, it is insufficient to overcome the hydrophobic bulk of the chlorophenyl-oxadiazole core in aqueous media.[2] This guide provides a tiered troubleshooting approach, moving from simple solvent adjustments to advanced formulation strategies.

Module 1: Solvent Screening & Stock Preparation

User Issue: "My DMSO stock solution froze, and upon thawing, the compound won't re-dissolve."

Root Cause: Hygroscopicity

DMSO is highly hygroscopic.[1][2] If your stock absorbed atmospheric water during the freeze-thaw cycle, the water acts as an anti-solvent, forcing the lipophilic Compound X out of solution.[2]

Protocol: The "Dry" Stock Recovery[2]
  • Sonication: Sonicate the vial at 40°C for 15 minutes.

  • Vortex: Vortex vigorously for 30 seconds.

  • The Water Test: If it remains cloudy, your DMSO is "wet."[2]

    • Fix: Add fresh, anhydrous DMSO to dilute the water content (if concentration limits allow) or re-synthesize/purify.

  • Future Prevention: Store stocks in single-use aliquots under argon/nitrogen to prevent moisture ingress.

Recommended Solvent Systems (Solubility Table)
Solvent SystemSolubility RatingApplicationNotes
100% DMSO High (>50 mM)Stock SolutionHygroscopic.[1][2] Keep anhydrous.
100% Ethanol Moderate (~10-20 mM)Stock SolutionGood for evaporation, but lower capacity than DMSO.[1][2]
PBS (pH 7.4) Very Low (<10

M)
Assay BufferDo not dissolve directly.[1] Requires co-solvent.[1]
PEG 400 HighCo-solventExcellent for animal formulation (IP/PO).[1]
20% HP-

-CD
High (>5 mM)Assay/In VivoGold Standard for this scaffold.[1][2]

Module 2: Preventing "Crash Out" in Biological Assays

User Issue: "The compound precipitates immediately when I dilute my DMSO stock into cell culture media."

The Kinetic Solubility Trap

When you spike a DMSO stock into an aqueous buffer, you create a transient supersaturated state.[2] Compound X will rapidly nucleate and crystallize because the chlorophenyl group seeks to escape the water network.

Solution A: The "Step-Down" Dilution (For < 10 M)

Do not jump from 100% DMSO to 0.1% DMSO in one step.[1]

  • Intermediate Step: Dilute stock 1:10 into PEG 400 or Ethanol .[1][2]

  • Final Step: Dilute this intermediate into pre-warmed (37°C) media.

    • Why: This reduces the shock of the polarity shift.

Solution B: Cyclodextrin Complexation (For > 10 M)

This is the most robust method. The hydrophobic 4-chlorophenyl group fits perfectly into the cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD), shielding it from water while the hydrophilic exterior keeps the complex soluble.[1]

Protocol: Preparing a CD-Complexed Stock

  • Prepare 20% (w/v) HP-

    
    -CD  in water or PBS.[1][2]
    
  • Add Compound X (solid powder) directly to this vehicle—not via DMSO if possible.

  • Shake/Rotate at room temperature for 24–48 hours.

  • Filter through a 0.22

    
    m filter to remove uncomplexed solid.
    
  • Quantify concentration via UV-Vis (approx. 250-270 nm) before use.[1][2]

Module 3: Advanced Formulation & Structural Modification

User Issue: "I need high exposure for an in vivo study, and standard vehicles aren't working."

Strategy 1: Solid Dispersion (Amorphous Formulation)

Crystalline Compound X requires energy to break the lattice. Amorphous forms dissolve faster.[1]

  • Technique: Dissolve Compound X and a polymer (HPMC-AS or PVP-VA64) in a volatile solvent (Acetone/Methanol).[1][2]

  • Process: Rotary evaporate or spray dry to remove solvent.[1][2]

  • Result: The polymer "freezes" the drug in a disordered, high-energy state that dissolves rapidly in the gut.[2]

Strategy 2: Prodrug Design (The Chemist's Route)

The hydroxymethyl group (-CH


OH) is a perfect "handle" for prodrug derivatization to improve solubility.
  • Phosphate Ester: Convert -CH

    
    OH 
    
    
    
    -CH
    
    
    O-PO
    
    
    H
    
    
    .[1][2]
    • Mechanism:[1][2] Introduces a dianion at physiological pH, increasing solubility by >1000-fold.[2] Alkaline phosphatases in the gut/blood will cleave it back to the parent alcohol.

  • Succinate Ester: Convert -CH

    
    OH 
    
    
    
    -CH
    
    
    O-CO-CH
    
    
    CH
    
    
    -COOH.[1][2]
    • Mechanism:[1][2] Introduces an ionizable carboxylate.[1]

Visualizing the Solution

Figure 1: Troubleshooting Decision Matrix

Use this flow to determine the correct solubilization strategy based on your target concentration.

SolubilityFlow Start Start: Precipitation Issue CheckConc Target Concentration? Start->CheckConc LowConc < 10 µM (In Vitro) CheckConc->LowConc HighConc > 10 µM (In Vivo/Tox) CheckConc->HighConc DMSO_Check Is DMSO > 0.5%? LowConc->DMSO_Check Complexation Use 20% HP-beta-CD (Inclusion Complex) HighConc->Complexation First Line StepDown Use Step-Down Dilution (DMSO -> PEG -> Media) DMSO_Check->StepDown Yes (Toxic) Optimize Media (Add BSA) Optimize Media (Add BSA) DMSO_Check->Optimize Media (Add BSA) No Prodrug Synthesize Phosphate Prodrug (Target -OH group) Complexation->Prodrug If Fails

Caption: Decision matrix for selecting the appropriate solubilization method based on experimental concentration requirements.

Figure 2: Cyclodextrin Inclusion Mechanism

Understanding why HP-


-CD works for chlorophenyl-oxadiazoles.

CD_Complex Host HP-beta-CD Cavity (Hydrophobic Interior) Complex Soluble Inclusion Complex (Shielded Lipophilicity) Host->Complex Equilibrium Guest Compound X (Chlorophenyl Group) Guest->Host Hydrophobic Interaction

Caption: Mechanistic view of the chlorophenyl moiety entering the hydrophobic cyclodextrin cavity, enhancing aqueous solubility.

References

  • Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[2] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.[1][2] Link

  • Bostrom, J., et al. (2012).[1][2] Oxadiazoles in medicinal chemistry: non-covalent interactions and physicochemical properties. Journal of Medicinal Chemistry. Link

  • Rautio, J., et al. (2008).[2] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.[1][3] Link

Sources

Heterocycle Stability Support Center: 1,2,4-Oxadiazole Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OX-124-BKR-PREV Subject: Preventing Ring Rearrangement & Degradation Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Welcome & Diagnostic Hub

Welcome to the Heterocycle Stability Support Center. We understand that maintaining the integrity of the 1,2,4-oxadiazole ring is critical for your bioisostere applications. This scaffold is thermodynamically less stable than its 1,3,4-isomer and is prone to the Boulton-Katritzky Rearrangement (BKR) or hydrolytic cleavage under specific conditions.

Before proceeding, confirm your issue using this diagnostic matrix:

SymptomProbable CauseDiagnostic Check
Unexpected Polarity Shift Rearrangement (BKR) Product is more polar (often a triazole or 1,3,4-oxadiazole). Check 13C NMR for shift in C-ring signals.
Loss of UV Activity Ring Cleavage (Hydrolysis) Formation of amidoxime/carboxylic acid. LCMS shows [M+18] or fragmentation.
"Missing" Proton Signals Side-Chain Cyclization Loss of NH signal in 3-acylamino derivatives; new ring formation.
The Mechanism: Why is your ring rearranging?

The 1,2,4-oxadiazole ring is susceptible to nucleophilic attack due to the low electron density of the N-O bond. The most common failure mode is the Boulton-Katritzky Rearrangement (BKR) .

The BKR Logic: If you have a nucleophile (Nu) on the side chain at the C3 position (e.g., an oxime, hydrazone, or amide), it can attack the N2 nitrogen of the oxadiazole ring. This triggers a "domino" effect: the weak N-O bond breaks, the ring opens, and then closes immediately to form a thermodynamically more stable 5-membered ring (like a 1,2,4-triazole or 1,3,4-oxadiazole).

Visualizing the Threat Pathway

BoultonKatritzky cluster_conditions Critical Factors SM 3-Substituted 1,2,4-Oxadiazole (Side chain Nu-H) Base Base (Deprotonation) SM->Base pH > 7 Attack Intramolecular Nucleophilic Attack (Nu- -> N2) Base->Attack Activated Nu- Open Ring Opening (N-O Bond Cleavage) Attack->Open Transition State Recyc Recyclization (Thermodynamic Sink) Open->Recyc Product Rearranged Heterocycle (1,2,4-Triazole / 1,3,4-Oxadiazole) Recyc->Product Irreversible Temp > 60°C Temp > 60°C Strong Base Strong Base Side-chain Nucleophile Side-chain Nucleophile

Figure 1: The Boulton-Katritzky Rearrangement (BKR) cascade.[1] Note that the presence of a nucleophile on the C3 side chain is the primary risk factor.

Troubleshooting & Prevention Guides
Scenario A: "My 3-acylamino-1,2,4-oxadiazole turned into a triazole."

The Cause: This is the classic BKR. The amide nitrogen on the side chain (at C3) attacks the ring nitrogen (N2) under basic or thermal conditions. The Fix:

  • Avoid Basic Workups: Do not use NaOH or strong bases during extraction. Use buffered solutions (phosphate buffer pH 6-7) or mild acids.

  • N-Alkylation: If the side-chain nitrogen is methylated (tertiary amide), it cannot deprotonate to attack the ring.

  • Temperature Control: Keep reaction temperatures below 50°C. BKR is thermally allowed and accelerated by heat.

Scenario B: "The ring disappeared during hydrolysis of an ester on the side chain."

The Cause: Basic hydrolysis (LiOH/NaOH) attacks the oxadiazole ring (at C5) faster than or competitively with the external ester. The Fix:

  • Switch to Acidic Hydrolysis: 1,2,4-oxadiazoles are generally more stable to acid than base. Use HCl/Dioxane or TFA.

  • Nucleophilic Scavengers: If base is required, use LiOH in THF/Water at 0°C and monitor strictly. Do not heat.

  • Alternative Enzymes: Use esterases (e.g., Pig Liver Esterase) for mild, pH-neutral hydrolysis.

Scenario C: "I need to perform a coupling reaction, but the ring is unstable."

The Fix:

  • Solvent Choice: Avoid polar aprotic solvents (DMF, DMSO) with strong bases, as they enhance the nucleophilicity of side-chain atoms. Use non-polar solvents (DCM, Toluene) if possible.

  • Base Selection: Replace bases like Carbonates or Hydrides with non-nucleophilic organic bases (e.g., DIPEA, 2,6-Lutidine) if the reaction allows.

Standard Operating Procedure (SOP): Stability Stress Test

Before scaling up, validate your scaffold's stability using this protocol.

Objective: Determine the


 and 

for your specific 1,2,4-oxadiazole derivative.
StepActionCritical Parameter
1. Prep Dissolve 1 mg of compound in 1 mL DMSO/Buffer (1:1).Concentration: 1 mg/mL
2. Acid Arm Add 100 µL 1N HCl. Incubate at RT for 4h.pH ~ 1.0
3. Base Arm Add 100 µL 1N NaOH. Incubate at RT for 15 min.Stop immediately if color changes.
4. Heat Arm Heat neutral solution to 80°C for 2h.Thermal BKR check.[2][3]
5. Analysis Inject to LCMS. Look for Peak Splitting (Isomers) or Mass Shift (+18 for hydrolysis).Pass Criteria: >95% Parent Area
Frequently Asked Questions (FAQ)

Q: Why is the 1,2,4-isomer less stable than the 1,3,4-isomer? A: The 1,2,4-oxadiazole has a weaker N-O bond due to less effective orbital overlap and polarization. The 1,3,4-oxadiazole benefits from greater symmetry and aromatic stabilization energy, making it the thermodynamic "sink" for rearrangements [1].

Q: Can I use 1,2,4-oxadiazoles as bioisosteres for amides if they are unstable? A: Yes. In biological systems (physiological pH 7.4), they are generally stable. The instability is primarily a synthetic challenge during harsh chemical steps (high pH, high T). Once the drug is made, it is usually stable in vivo unless specific metabolic enzymes attack it [2].

Q: Does the substituent at C5 matter? A: Absolutely. Electron-withdrawing groups (e.g., -CF3, Pyridine) at C5 make the ring more electrophilic and more susceptible to nucleophilic attack and rearrangement. Electron-donating groups (e.g., Alkyl, Phenyl-OMe) stabilize the ring against nucleophiles [3].

References
  • Boulton, A. J., & Katritzky, A. R. (1962). Heterocyclic Rearrangements.[2]Proceedings of the Chemical Society . (Fundamental mechanism of mononuclear heterocyclic rearrangements).

  • Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry.[4][5][6][7][8][9][10][11]Journal of Medicinal Chemistry . (Bioisosteric applications and stability profiles).

  • Pace, A., & Buscemi, S. (2017). Fluorine in Heterocyclic Chemistry: 1,2,4-Oxadiazoles.[8]Heterocycles . (Substituent effects on ring stability).

  • Veronese, A. C., et al. (2007). Base-catalyzed rearrangements of 3-acylamino-1,2,4-oxadiazoles.[12]Journal of Organic Chemistry . (Specific study on the acylamino rearrangement pathway).

Sources

Technical Support Center: Scaling Up the Synthesis of (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis and scale-up of (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol. This resource is designed for researchers, process chemists, and drug development professionals. We will address common experimental challenges, provide in-depth troubleshooting guides, and offer scalable protocols based on established chemical principles. Our goal is to bridge the gap between bench-scale discovery and pilot-plant production, ensuring robust and reproducible outcomes.

Section 1: Synthetic Strategy & Core Challenges

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established field, yet scaling this specific scaffold presents unique challenges related to regioselectivity, reaction kinetics, and final-step functional group manipulation. The most robust and scalable pathway involves a multi-step sequence starting from commercially available materials.

The primary synthetic route proceeds via the formation of an amidoxime, followed by acylation and a cyclodehydration reaction to form the oxadiazole core. The terminal hydroxymethyl group is typically introduced by reducing a corresponding ester precursor, as direct acylation with glycolic acid derivatives can be problematic.

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product A 4-Chlorobenzonitrile I1 4-Chlorobenzamidoxime A->I1 Step 1: Amidoxime Formation B Hydroxylamine B->I1 C Ethyl Oxalyl Chloride I2 Ethyl 2-(5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl)-2-oxoacetate (Acylated Intermediate) C->I2 D Reducing Agent (e.g., NaBH4) FP (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol D->FP I1->I2 Step 2: O-Acylation I3 Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate (Oxadiazole Ester) I2->I3 Step 3: Cyclodehydration & Decarbonylation I3->FP Step 4: Ester Reduction

Caption: Proposed scalable workflow for the synthesis of the target molecule.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when synthesizing 3,5-disubstituted 1,2,4-oxadiazoles like this one?

The primary challenge is controlling regioselectivity during the acylation of the amidoxime intermediate (4-chlorobenzamidoxime). Amidoximes have two nucleophilic sites: the oxygen of the oxime and the nitrogen of the amine. The desired reaction is O-acylation, which leads to an O-acyl amidoxime that readily undergoes cyclodehydration to the 1,2,4-oxadiazole.[1] However, competitive N-acylation can occur, leading to undesired side products that are difficult to separate, especially at scale.[1]

Q2: My cyclization step is inefficient, and I isolate mostly the O-acyl amidoxime intermediate. What should I do?

This is a common issue indicating that the energy barrier for the cyclodehydration step has not been overcome.[2] Several strategies can be employed:

  • Thermal Cyclization: Increase the reaction temperature. Refluxing in a high-boiling aprotic solvent like toluene, xylene, or DMF is often effective.[2][3]

  • Base-Mediated Cyclization: Switch to a more potent, non-nucleophilic base. Tetrabutylammonium fluoride (TBAF) in dry THF is a highly effective option.[2][4]

  • Microwave Irradiation: For smaller scale work or process optimization, microwave reactors can significantly accelerate the cyclization, often reducing reaction times from hours to minutes.[1][5]

Q3: Is the 1,2,4-oxadiazole ring stable to the final ester reduction step?

Generally, the 1,2,4-oxadiazole ring is robust and stable under many standard reduction conditions. However, overly harsh reagents or conditions can lead to ring cleavage. Sodium borohydride (NaBH₄) in a protic solvent like ethanol or methanol is typically a safe and effective choice for reducing the ester to the primary alcohol. It is crucial to monitor the reaction to avoid over-reduction or side reactions.

Q4: What are the primary safety concerns when moving from gram to kilogram scale?

Scaling up introduces significant safety considerations that are manageable at the lab bench.[6]

  • Thermal Hazards: The O-acylation step, especially if using an acyl chloride, can be highly exothermic. On a large scale, the reduced surface-area-to-volume ratio can lead to poor heat dissipation and a potential thermal runaway.[6] A thorough process safety analysis, including reaction calorimetry, is essential.

  • Reagent Handling: Handling large quantities of corrosive reagents (e.g., acyl chlorides), toxic materials (e.g., some solvents), or potentially unstable intermediates requires appropriate personal protective equipment (PPE) and engineering controls.

  • Gas Evolution: Some steps may evolve gas, leading to pressure buildup in a sealed reactor. Ensure adequate venting and pressure monitoring.[6]

Section 3: Troubleshooting Guides by Synthesis Stage

Stage 1: Synthesis of 4-Chlorobenzamidoxime
  • Problem: Low conversion of 4-chlorobenzonitrile to the amidoxime.

    • Probable Cause: Insufficient reaction time or temperature. The reaction of a nitrile with hydroxylamine can be slow.

    • Solution: Ensure the hydroxylamine (often generated in situ from hydroxylamine hydrochloride and a base like sodium carbonate or triethylamine) is present in slight excess. Increase the reaction time and gently heat the reaction mixture (e.g., reflux in ethanol) to drive it to completion. Monitor progress by TLC or LC-MS.

  • Problem: The isolated 4-chlorobenzamidoxime is impure and difficult to handle.

    • Probable Cause: Contamination with unreacted starting material or inorganic salts from the workup. Amidoximes can sometimes be waxy or oily solids.

    • Solution: For purification, avoid chromatography if possible for scalability. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is preferred. Ensure all inorganic salts are removed during the aqueous workup by washing thoroughly.

Stage 2: Acylation and Cyclization

G cluster_checks cluster_solutions Start Analyze Reaction Mixture (LC-MS, NMR) C1 Stalled at O-Acyl Intermediate? Start->C1 C2 Isomeric Byproduct Detected? C1->C2 No S1 Increase Temperature (Toluene/Xylene Reflux) Add Stronger Base (e.g., TBAF) Use Microwave Irradiation C1->S1 Yes C3 Hydrolysis of Intermediate? C2->C3 No S2 Optimize Base/Solvent (Pyridine, DIPEA) Lower Reaction Temp Use Coupling Agent (HATU, EDC) C2->S2 Yes S3 Ensure Anhydrous Conditions Minimize Reaction Time Use Aprotic Solvents C3->S3 Yes Success High Yield of Desired Oxadiazole C3->Success No S1->Success S2->Success S3->Success

Caption: Troubleshooting logic for the oxadiazole formation step.

  • Problem: My LC-MS shows a major byproduct with the same mass as the desired product, indicating an isomer.

    • Probable Cause: Competing N-acylation of the amidoxime alongside the desired O-acylation.[1] This leads to the formation of an undesired regioisomer.

    • Solution: The outcome is highly dependent on the reaction conditions.

      • Base Selection: Use a non-nucleophilic base like pyridine or diisopropylethylamine (DIPEA) to favor O-acylation.

      • Temperature Control: Run the acylation at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity.

      • Coupling Agents: If starting from a carboxylic acid, using coupling agents like HATU or EDC can provide milder conditions and better control over selectivity compared to acyl chlorides.[7]

  • Problem: The reaction is messy, with significant degradation and low yield.

    • Probable Cause: Hydrolysis of the acylating agent or the O-acyl intermediate, especially under harsh basic or aqueous conditions.[2] The presence of unprotected hydroxyl or amino groups can also inhibit the reaction.[8]

    • Solution:

      • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Run the reaction under an inert atmosphere (Nitrogen or Argon).

      • Solvent Choice: Use aprotic solvents like DMF, THF, or DCM, which are generally more suitable for base-catalyzed cyclizations than protic solvents.[2]

      • One-Pot Superbase Method: For some substrates, a one-pot synthesis using a superbase medium like NaOH/DMSO or KOH/DMSO at room temperature can be highly efficient, driving the reaction to completion quickly and minimizing side reactions.[4][9]

Stage 3: Final Ester Reduction
  • Problem: The reduction of the ester to the alcohol is incomplete.

    • Probable Cause: Insufficient reducing agent or deactivation of the reagent.

    • Solution: Use a moderate excess of the reducing agent (e.g., 2-4 equivalents of NaBH₄). Add the reducing agent portion-wise to control the reaction rate and temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Problem: I am observing byproducts that suggest the oxadiazole ring has been cleaved.

    • Probable Cause: The reduction conditions are too harsh. Stronger reducing agents like lithium aluminum hydride (LAH) can potentially cleave the N-O bond of the oxadiazole ring.

    • Solution: Stick to milder reducing agents. Sodium borohydride is the preferred choice. If the ester is particularly hindered, a stronger but still selective reagent may be needed, but this requires careful small-scale evaluation first.

Stage 4: Work-up and Purification
  • Problem: The final product is an oil or fails to crystallize.

    • Probable Cause: Presence of residual solvents or impurities that inhibit crystal lattice formation.

    • Solution:

      • High Vacuum: Ensure all solvents are removed under high vacuum for an extended period.

      • Solvent Screening: Perform a systematic solvent screening for crystallization. Common systems include isopropanol, ethyl acetate/hexanes, or toluene.

      • Seeding: If a small amount of crystalline material can be obtained (e.g., from a slow evaporation or by scratching the flask), use it to seed a larger batch.

  • Problem: Column chromatography is the only way to achieve purity, which is not viable for our 5 kg target.

    • Probable Cause: The reaction produces closely related impurities that have similar polarity to the product.

    • Solution: This highlights the importance of optimizing the reaction itself.

      • Revisit Reaction Conditions: Go back to the problematic step (likely the cyclization) and re-optimize to minimize the formation of the key impurity. Even a 5% improvement in selectivity can eliminate the need for chromatography.

      • Alternative Purification: Explore other non-chromatographic methods like slurry washing with a solvent that dissolves the impurity but not the product, or performing a salt formation/break cycle if the molecule has a basic or acidic handle.

Section 4: Protocols & Data

Lab-Scale Protocol: Synthesis of (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol

Step 1: Synthesis of 4-Chlorobenzamidoxime

  • To a solution of 4-chlorobenzonitrile (1 equiv.) in ethanol, add hydroxylamine hydrochloride (1.5 equiv.) and sodium carbonate (1.5 equiv.).

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.

  • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Recrystallize the crude solid from an appropriate solvent system to yield pure 4-chlorobenzamidoxime.[10][11]

Step 2 & 3: One-Pot Acylation and Cyclization to Ethyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate

  • In a flame-dried flask under an inert atmosphere, dissolve 4-chlorobenzamidoxime (1 equiv.) in anhydrous pyridine or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ethyl oxalyl chloride (1.1 equiv.) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Heat the reaction mixture to reflux (e.g., ~115 °C if in toluene) for 4-8 hours until the O-acyl intermediate is consumed (monitor by LC-MS).

  • Cool the reaction, perform an aqueous workup, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by recrystallization.

Step 4: Reduction to (5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol

  • Dissolve the oxadiazole ester (1 equiv.) in methanol or ethanol.

  • Cool the solution to 0 °C.

  • Add sodium borohydride (NaBH₄, 2.0 equiv.) portion-wise over 30 minutes.

  • Stir the reaction at room temperature for 2-4 hours until complete.

  • Quench the reaction carefully with water or dilute acid, then concentrate the solvent.

  • Extract the aqueous layer with ethyl acetate, dry the combined organic layers, and concentrate to yield the crude product.

  • Purify by recrystallization to obtain the final product.

Data Summary: Impact of Conditions on Oxadiazole Formation

The choice of base and solvent is critical for the efficiency of the cyclization step. The following table summarizes common conditions and their general effectiveness, adapted from literature on 1,2,4-oxadiazole synthesis.[2][4]

Acylating AgentBase / CatalystSolventTemperatureTypical Outcome
Acyl ChloridePyridinePyridine/DCM0 °C to RTGood for O-acylation, subsequent heating needed for cyclization.
Acyl ChlorideDIPEATHF/DCM0 °C to RTSimilar to pyridine, less nucleophilic.
Carboxylic AcidEDC/HOBtDMFRoom TempMilder conditions, good for sensitive substrates.
Carboxylic Acid EsterNaOH / KOHDMSORoom Temp"Superbase" conditions, powerful one-pot method.[9]
O-Acyl IntermediateNone (Thermal)Toluene/XyleneRefluxEffective but requires high temperatures.
O-Acyl IntermediateTBAFTHFRoom TempVery effective for base-catalyzed cyclization at RT.[4]

References

  • PureSynth. (2025, July 18). Key Factors for Successful Scale-Up in Organic Synthesis. Retrieved February 15, 2026, from [Link]

  • Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(23), 7354. Available at: [Link]

  • Karad, S. C., et al. (2018). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology, 11(9), 4169-4176. Available at: [Link]

  • Ley, S. V., et al. (2009). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. Organic Letters, 11(20), 4596–4599. Available at: [Link]

  • Li, X., et al. (2017). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 28(7), 1952–1957. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved February 15, 2026, from [Link]

  • MDPI. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(23). Available at: [Link]

  • Mostafa, E. (2024). Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. Journal of Molecular Pharmaceutics & Organic Process Research, 12, 217. Available at: [Link]

  • CPI. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes. Retrieved February 15, 2026, from [Link]

  • Reddit. (2024, January 11). Looking for tips on scaling up organic syntheses. r/chemistry. Retrieved February 15, 2026, from [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Krol, E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2549. Available at: [Link]

  • de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8303. Available at: [Link]

  • Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. (2022). Molecules, 27(19), 6296. Available at: [Link]

  • Crow, J. M. (2012). When it comes to scaling up organic synthesis, it pays to think small. Chemistry World. Retrieved February 15, 2026, from [Link]

  • Claisen, L. (2010). Synthesis of 1,2,4-oxadiazoles (a review). Russian Chemical Bulletin, 40(10), 2053-2064. Available at: [Link]

  • Boyarskiy, V. P., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7522. Available at: [Link]

  • Wang, L., et al. (2015). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 13(15), 4491-4495. Available at: [Link]

  • Krol, E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2549. Available at: [Link]

  • Sepe, V., et al. (2020). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 25(1), 113. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2,4-oxadiazoles 3a-h and 5a-t. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved February 15, 2026, from [Link]

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2012). Molecules, 17(10), 11671–11682. Available at: [Link]

  • Obiter Research. (n.d.). 4-Chlorobenzamidoxime. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2026, January 6). Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. Retrieved February 15, 2026, from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][1][4] OXAZIN-4-YL) ACETATE DERIV. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). Patent US-12398133-B2.

Sources

Validation & Comparative

Navigating the Isomeric Landscape: A Comparative Guide to the Biological Activities of 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate tapestry of medicinal chemistry, heterocyclic compounds form the foundational threads from which numerous therapeutic agents are woven. Among these, the five-membered oxadiazole rings, containing one oxygen and two nitrogen atoms, have emerged as privileged scaffolds. Their inherent physicochemical properties and versatile biological activities make them a focal point in contemporary drug discovery.[1][2][3] However, the subtle constitutional isomerism between 1,2,4-oxadiazole and 1,3,4-oxadiazole can lead to profound divergences in their pharmacological profiles, metabolic fates, and therapeutic potentials.[4] This guide provides an in-depth, data-driven comparison of these two prominent isomers, designed to equip researchers, scientists, and drug development professionals with the critical insights needed to strategically navigate this isomeric landscape.

The Isomeric Imperative: More Than a Positional Permutation

The fundamental distinction between 1,2,4-oxadiazole and 1,3,4-oxadiazole lies in the arrangement of the heteroatoms within the aromatic ring. This structural nuance directly influences the molecule's electronic distribution, dipole moment, hydrogen bonding capabilities, and, critically, its metabolic stability.[4][5]

The 1,3,4-oxadiazole isomer is generally recognized for its superior metabolic stability compared to its 1,2,4-counterpart.[4][5][6] The 1,2,4-oxadiazole ring possesses a relatively labile N-O bond, which can be susceptible to enzymatic reduction and subsequent ring cleavage in vivo.[5] While this presents a potential liability in terms of drug half-life, astute medicinal chemists can also leverage this property for designing prodrugs that unmask the active pharmacophore at the target site. Conversely, the enhanced stability of the 1,3,4-oxadiazole ring makes it a preferred scaffold when a longer duration of action is desired.[6]

Caption: Structural comparison of 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers.

A Dichotomy of Action: Comparative Biological Profiles

Both 1,2,4- and 1,3,4-oxadiazole moieties have been integrated into a vast array of molecules demonstrating significant therapeutic potential across multiple disease areas, including oncology, infectious diseases, and inflammation.[2][7][8] The strategic selection of one isomer over the other is often a critical decision in the drug design and optimization process.

Anticancer Activity

The oxadiazole core is a recurring motif in the design of novel anticancer agents. Both isomers have yielded compounds with potent antiproliferative activities.

  • 1,3,4-Oxadiazole Derivatives: This scaffold is present in numerous compounds investigated for their anticancer properties.[6][9] For instance, derivatives of 1,3,4-oxadiazole have been reported to act as potent inhibitors of various cancer-related targets.[9] A notable example, Zibotentan, which contains a 1,3,4-oxadiazole ring, was developed as an endothelin receptor antagonist for the treatment of prostate cancer.[6]

  • 1,2,4-Oxadiazole Derivatives: This isomer has also been extensively explored in oncology.[1][8] For example, Ataluren (Translarna™), a drug used to treat Duchenne muscular dystrophy, contains a 1,2,4-oxadiazole ring.[10][11] In the context of cancer, various 1,2,4-oxadiazole derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines.[8][12]

Isomer Example Compound/Drug Mechanism of Action/Target Biological Activity Highlights References
1,3,4-Oxadiazole ZibotentanEndothelin Receptor AntagonistInvestigated for prostate cancer treatment.[6]
1,3,4-Oxadiazole Various DerivativesEGFR Kinase InhibitorsPotent activity against MCF-7 and HepG2 cells.[2]
1,2,4-Oxadiazole Ataluren (Translarna™)Promotes ribosomal read-throughUsed in Duchenne muscular dystrophy.[10][11]
1,2,4-Oxadiazole Various DerivativesSphingosine-1-phosphate-1 (S1P1) receptor agonistsPotent and selective agonists.[8]
Antimicrobial and Antiviral Activity

The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Oxadiazoles have proven to be a fertile ground for this endeavor.

  • 1,3,4-Oxadiazole Derivatives: A multitude of compounds incorporating the 1,3,4-oxadiazole ring have exhibited broad-spectrum antibacterial and antifungal activities.[7][13][14] Raltegravir, an anti-HIV drug, features a 1,3,4-oxadiazole core, underscoring the therapeutic importance of this scaffold in antiviral therapy.[6]

  • 1,2,4-Oxadiazole Derivatives: This isomer is also a key component of various antimicrobial agents.[1] For instance, derivatives have shown potent activity against Mycobacterium tuberculosis.[1] Pleconaril, an investigational antiviral drug, contains the 1,2,4-oxadiazole moiety.[10][11]

Anti-inflammatory Activity

Chronic inflammation underpins a wide range of debilitating diseases. Both oxadiazole isomers have been utilized to develop novel anti-inflammatory agents.

  • 1,3,4-Oxadiazole Derivatives: Compounds containing this scaffold have been shown to be potent inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[13]

  • 1,2,4-Oxadiazole Derivatives: Several drugs with anti-inflammatory and analgesic properties, such as Oxolamine and Proxazole, contain the 1,2,4-oxadiazole ring.[10][11]

A Framework for Comparative Evaluation: Experimental Workflow

To systematically and objectively assess the biological potential of novel 1,2,4- and 1,3,4-oxadiazole derivatives, a structured and rigorous experimental pipeline is essential. The following workflow provides a comprehensive framework for their initial screening and deeper mechanistic characterization.

G cluster_synthesis Synthesis & Characterization cluster_screening Primary Biological Screening cluster_mechanistic Secondary & Mechanistic Assays cluster_invivo In Vivo Validation synthesis Synthesis of Isomeric Pairs (1,2,4- & 1,3,4-Oxadiazoles) purification Purification (e.g., HPLC) synthesis->purification characterization Structural Verification (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Profiling (e.g., MTT Assay on Cancer Cell Lines) characterization->cytotoxicity antimicrobial Antimicrobial Susceptibility Testing (e.g., MIC/MBC Determination) characterization->antimicrobial anti_inflammatory Anti-inflammatory Screening (e.g., COX Inhibition Assay) characterization->anti_inflammatory target_engagement Target Engagement Assays (e.g., Enzyme Kinetics, Receptor Binding) cytotoxicity->target_engagement cell_based Cell-Based Mechanistic Assays (Apoptosis, Cell Cycle Analysis) antimicrobial->cell_based adme In Vitro ADME Profiling (Metabolic Stability, Solubility) anti_inflammatory->adme animal_model Disease-Specific Animal Models target_engagement->animal_model cell_based->animal_model adme->animal_model pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies animal_model->pk_pd toxicology Preliminary Toxicology Assessment pk_pd->toxicology

Sources

The Translational Gap: 1,2,4-Oxadiazole Efficacy Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro vs. In Vivo Efficacy of 1,2,4-Oxadiazole Compounds Content Type: Publish Comparison Guide

Executive Summary

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, widely employed as a bioisostere for esters and amides to improve hydrolytic stability and membrane permeability.[1] However, a recurring failure mode exists for this class: high in vitro potency (nM range) often fails to translate into in vivo efficacy.

This guide dissects the specific metabolic and physicochemical liabilities of the 1,2,4-oxadiazole pharmacophore.[2][3] We analyze why standard ADME screens often generate false negatives regarding stability and provide an optimized workflow to bridge the in vitro/in vivo gap.

The Core Discrepancy: Why Potency Doesn't Always Translate

The primary cause of attrition for 1,2,4-oxadiazoles is not target engagement, but a specific metabolic vulnerability that standard aerobic microsomal assays frequently miss.

The "Hidden" Metabolic Trap: Reductive Ring Cleavage

While 1,2,4-oxadiazoles are resistant to esterases (unlike the esters they replace), they are susceptible to reductive cleavage of the N–O bond.

  • In Vitro (Standard Assay): In standard human liver microsomes (HLM) performed under aerobic conditions, the ring often appears stable.

  • In Vivo (Physiological): Cytosolic reductases and enzymes functioning in lower oxygen tension environments (or specific CYP isoforms under anaerobic conditions) rapidly cleave the N–O bond.

  • Result: The ring opens to form an amidine and a carboxylic acid (or nitrile), destroying the pharmacophore and rendering the molecule inactive before it reaches the target tissue.

Comparative Performance Metrics
FeatureIn Vitro (Enzymatic/Cellular)In Vivo (Animal Models)Discrepancy Cause
Potency High (IC50 < 50 nM)Low (ED50 > 50 mg/kg)Rapid clearance lowers

below therapeutic threshold.
Stability High (t1/2 > 60 min in Aerobic HLM)Low (t1/2 < 15 min in Plasma/Liver)Reductive metabolism (non-CYP or anaerobic CYP) missed in standard screens.
Permeability High (

>

cm/s)
Moderate/HighPermeability is rarely the issue; the scaffold is lipophilic.
Protein Binding VariableHigh (>95%)Lipophilic nature of the ring leads to high PPB, reducing free fraction (

).

Critical Experimental Protocols

To accurately predict in vivo performance, you must modify standard screening protocols. The following methodologies are self-validating systems designed to detect the specific liabilities of this scaffold.

Protocol A: Anaerobic Microsomal Stability Assay (The "Stress Test")

Standard aerobic HLM assays generate false positives for 1,2,4-oxadiazole stability. This modified protocol forces the reductive pathway.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH regenerating system.

  • Nitrogen gas (

    
    ) source.
    
  • Positive Control: Zeposia (Ozanimod) (Stable) vs. Benzamidoxime (Unstable precursor).

Step-by-Step Workflow:

  • Preparation: Dilute HLM to 1.0 mg/mL in phosphate buffer (pH 7.4).

  • Deoxygenation (Critical): Purge the buffer/microsome mixture with

    
     gas for 15 minutes prior to substrate addition. Perform all subsequent steps in an anaerobic chamber or sealed vials under 
    
    
    
    .
  • Incubation: Add test compound (1 µM final) and NADPH. Incubate at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing internal standard.

  • Analysis: Analyze via LC-MS/MS. Monitor for the parent mass [M+H]+ and the specific ring-opened metabolite (M+2H) .

Validation Criteria:

  • If

    
     (Anaerobic) << 
    
    
    
    (Aerobic), the compound is liable to reductive metabolism.
  • Go/No-Go: If Anaerobic

    
    , structural modification is required (e.g., steric hindrance at C3/C5).
    
Protocol B: PK/PD Bridging Study (Murine)

Validating the correlation between plasma exposure and efficacy.

Step-by-Step Workflow:

  • Dosing: Administer compound IV (1 mg/kg) and PO (10 mg/kg) to separate cohorts (n=3).

  • Sampling: Collect plasma and target tissue (e.g., brain for CNS targets) at 0.25, 0.5, 1, 4, 8, and 24h.

  • Stabilization (Critical): Immediately treat plasma samples with an acidic quench (e.g., 1% Formic Acid) to prevent ex vivo ring opening if the compound is unstable in plasma.

  • Calculation: Determine Bioavailability (

    
    ).
    
  • Efficacy Correlation: Compare

    
     (free fraction) against the in vitro 
    
    
    
    .
    • Success Metric: Free plasma concentration >

      
       for >50% of the dosing interval.
      

Visualizing the Translation Pathway

The following diagram illustrates the decision gates required to successfully translate a 1,2,4-oxadiazole hit to a lead candidate, highlighting the specialized anaerobic screen.

Oxadiazole_Workflow Hit Hit Identification (In Vitro Potency < 100nM) Std_ADME Standard ADME (Aerobic HLM + Sol) Hit->Std_ADME Gate1 Stable in Aerobic HLM? Std_ADME->Gate1 Special_ADME Anaerobic HLM Assay (Reductive Stress Test) Gate1->Special_ADME Yes (False Positive Risk) Redesign Structural Redesign (Steric Bulk at C3/C5) Gate1->Redesign No Gate2 Stable in Anaerobic? Special_ADME->Gate2 PK_Study In Vivo PK (Rat/Mouse) Monitor Ring-Opened Met Gate2->PK_Study Yes (True Stable) Gate2->Redesign No (Reductive Liability) Efficacy In Vivo Efficacy Model (PD Readout) PK_Study->Efficacy Adequate Exposure PK_Study->Redesign High Clearance Redesign->Hit Re-synthesis

Caption: Optimized screening cascade for 1,2,4-oxadiazoles. Note the critical insertion of the Anaerobic HLM assay (Red) to detect reductive instability before in vivo testing.

Case Studies: Success vs. Failure

Case Study 1: The Success – Ozanimod (Zeposia)

Target: Sphingosine-1-phosphate (S1P) receptor modulator (S1P1/S1P5).[4]

  • In Vitro: High potency agonist.

  • Structural Insight: Ozanimod utilizes a 1,2,4-oxadiazole linker.[3] However, the molecule was optimized to withstand metabolic cleavage.

  • In Vivo Performance: The drug demonstrates high oral bioavailability and a half-life permitting once-daily dosing.

  • Key Takeaway: The specific substitution pattern (3,5-disubstituted with specific steric and electronic properties) protects the ring from rapid reductive attack, allowing the in vitro potency to translate to clinical efficacy in Multiple Sclerosis.

Case Study 2: The Cautionary Tale – DS-8500a (GPR119 Agonist)

Target: GPR119 (Diabetes).

  • In Vitro: Potent agonist, appeared stable in standard aerobic microsomes.

  • In Vivo Failure: In rats, mass balance studies revealed extensive formation of a ring-opened metabolite.[5]

  • Mechanism: The reductive N-O bond cleavage occurred via cytosolic enzymes or anaerobic pathways not captured in the initial screen. This led to rapid clearance and loss of the pharmacophore in vivo, necessitating a retrospective analysis of the screening cascade.

Case Study 3: The Artifact – Ataluren (Translarna)

Target: Ribosome (Readthrough of premature stop codons).[6]

  • In Vitro: Showed activity in Firefly Luciferase (FLuc) reporter assays.

  • The Controversy: Later studies suggested the in vitro activity was partly an artifact of the compound stabilizing the FLuc enzyme itself (post-translational), rather than true genetic readthrough.[7]

  • In Vivo: Despite the in vitro controversy, the drug showed efficacy in specific animal models (mdx mice) and clinical trials for Duchenne Muscular Dystrophy, highlighting that phenotypic in vivo models can sometimes redeem compounds with confusing in vitro mechanism-of-action data.

Strategic Recommendations

  • Prioritize Anaerobic Screening: Do not rely solely on aerobic metabolic stability data for this scaffold. The N-O bond is a "reductive soft spot."

  • Monitor Metabolites: Specifically search for the amidine/carboxylic acid cleavage products in early PK studies. Their presence indicates you are losing the war against reductive metabolism.

  • Substitution Matters: 3,5-disubstituted 1,2,4-oxadiazoles are generally more stable than monosubstituted variants. 1,3,4-oxadiazole isomers often show higher metabolic stability and lower lipophilicity (LogD), though they may have different binding profiles.

References

  • Comparison of 1,2,4- and 1,3,4-Oxadiazole Matched Pairs. Journal of Medicinal Chemistry. [Link]

  • In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a. Drug Metabolism and Disposition. [Link]

  • Competitive Binding of Ozanimod and Other S1P Receptor Modulators. Frontiers in Neuroscience. [Link]

  • A Lack of Premature Termination Codon Read-Through Efficacy of PTC124 (Ataluren) in Reporter Assays. PLOS Biology. [Link]

  • Metabolism of a G protein-coupled receptor modulator including 1,2,4-oxadiazole ring-opened metabolites. Drug Metabolism and Disposition. [Link][8]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol
Reactant of Route 2
(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-YL)methanol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。